molecular formula C17H24N2O6 B558751 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid CAS No. 133887-83-9

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B558751
CAS No.: 133887-83-9
M. Wt: 352,37 g/mole
InChI Key: SSZRVVHPLPWQCW-UHFFFAOYSA-N
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Description

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352,37 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-7-10(13(20)21)8-12(9-11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZRVVHPLPWQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363536
Record name 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133887-83-9
Record name 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, a key building block in medicinal chemistry and organic synthesis. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

This compound, also known as 3,5-Bis-Boc-aminobenzoic acid, is a bifunctional aromatic compound. Its structure features a central benzoic acid core with two tert-butoxycarbonyl (Boc) protected amine groups at the meta positions. The Boc protecting groups offer stability under a range of reaction conditions and can be readily removed under acidic conditions, making this molecule a versatile intermediate for the synthesis of more complex molecules, including peptidomimetics, macrocycles, and dendrimers. Its CAS Registry Number is 133887-83-9, and it has a molecular formula of C₁₇H₂₄N₂O₆, corresponding to a molecular weight of 352.38 g/mol .[1]

Synthesis

The synthesis of this compound is typically achieved through the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3_5_diaminobenzoic_acid 3,5-Diaminobenzoic Acid Reaction_Vessel Reaction at Room Temperature 3_5_diaminobenzoic_acid->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction_Vessel Base Base (e.g., NaHCO₃) Base->Reaction_Vessel Solvent Solvent (e.g., THF/Water) Solvent->Reaction_Vessel Acidification Acidification (e.g., 1N HCl) Reaction_Vessel->Acidification Stirring Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from a general procedure for the Boc protection of amino acids.

Materials:

  • 3,5-Diaminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,5-diaminobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O) (2.0 equivalents) dissolved in THF, followed by an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 equivalents).

  • Stir the resulting mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, acidify the mixture to a pH of 3 using 1N hydrochloric acid (HCl).

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be further purified by crystallization from a mixture of ethyl acetate and petroleum ether to yield this compound as a solid.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques. Below are the expected characterization data based on the analysis of structurally similar compounds.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₇H₂₄N₂O₆
Molecular Weight 352.38 g/mol [1]
CAS Number 133887-83-9[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents like dichloromethane and dimethyl sulfoxide, less soluble in water.
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.5singlet18H-C(CH₃)₃ (Boc group)
~7.7-8.0multiplet3HAromatic protons (C₂-H, C₄-H, C₆-H)
~9.5-10.0broad singlet2H-NH- (Amide protons)
~12.0-13.0broad singlet1H-COOH (Carboxylic acid proton)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~28-C(C H₃)₃ (Boc group)
~80-C (CH₃)₃ (Boc group)
~115-130Aromatic carbons
~140Aromatic carbon attached to -NH-
~153-C=O (Boc group)
~167-COOH (Carboxylic acid carbon)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

FTIR (Fourier-Transform Infrared Spectroscopy)

The FTIR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchAmide
3300-2500 (broad)O-H stretchCarboxylic acid
~2980, ~2930C-H stretch (aliphatic)tert-butyl group
~1710C=O stretchCarboxylic acid
~1690C=O stretch (amide I band)Amide (Boc group)
~1530N-H bend (amide II band)Amide (Boc group)
~1600, ~1475C=C stretchAromatic ring

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak in electrospray ionization (ESI) would be:

Modem/z ValueIon
ESI+[M+H]⁺ ~353.17Protonated molecule
ESI+[M+Na]⁺ ~375.15Sodiated adduct
ESI-[M-H]⁻ ~351.16Deprotonated molecule

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the summarized characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound. This versatile building block is of significant interest to researchers in drug discovery and materials science, and this guide aims to facilitate its effective utilization in these fields.

References

In-Depth Technical Guide: Physicochemical Properties of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, peptide synthesis, and materials science.

Chemical Identity and Properties

This compound, also known as 3,5-Bis-Boc-aminobenzoic acid, is a synthetic derivative of 3,5-diaminobenzoic acid where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is common in organic synthesis to prevent unwanted side reactions of the amine functionalities. The presence of the bulky and lipophilic Boc groups significantly influences the molecule's physicochemical characteristics compared to its parent compound.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that while some data is derived from computational models, these values provide valuable estimates for experimental design.

PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O₆PubChem[1]
Molecular Weight 352.4 g/mol PubChem[1]
Melting Point No experimental data found. Estimated to be a high-melting solid.
Boiling Point No experimental data found. Likely to decompose before boiling at atmospheric pressure.
Calculated LogP 2.6PubChem (XLogP3)[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Topological Polar Surface Area (TPSA) 114 ŲECHEMI[2]
pKa (Carboxylic Acid) No experimental data found. Estimated to be around 4-5. The pKa of the parent 3,5-diaminobenzoic acid is 5.30.[3] The electron-withdrawing nature of the Boc-protected amino groups may slightly increase the acidity of the carboxylic acid.
Aqueous Solubility No experimental data found. Expected to have low aqueous solubility due to the hydrophobic Boc groups.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections outline generalized procedures that can be adapted for this compound.

Synthesis of this compound

This protocol describes a general method for the Boc-protection of 3,5-diaminobenzoic acid.

Materials:

  • 3,5-Diaminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1M Sodium hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3,5-diaminobenzoic acid in a 1:1 mixture of 1,4-dioxane and 1M NaOH solution in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add di-tert-butyl dicarbonate (2.2 equivalents) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Determination of Melting Point

The melting point provides an indication of the purity of the compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered.[4]

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.[4]

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Determination of Aqueous Solubility

This protocol outlines a standard shake-flask method for determining solubility.

Materials:

  • This compound

  • Distilled or deionized water

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of water in a vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent if necessary and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the aqueous solubility at that temperature.

Determination of pKa (Potentiometric Titration)

This method can be used to determine the acid dissociation constant of the carboxylic acid group.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water-methanol) if it has low aqueous solubility.[6]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.[6]

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[6]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis 3_5_Diaminobenzoic_Acid 3,5-Diaminobenzoic Acid Protection Boc Protection (Boc)₂O, Base 3_5_Diaminobenzoic_Acid->Protection Target_Molecule This compound Protection->Target_Molecule Crude Product Purification Purification (Recrystallization/ Chromatography) Target_Molecule->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Pure Product Physicochemical_Characterization_Workflow Start Pure Sample of 3,5-Bis((Boc)amino)benzoic Acid Melting_Point Melting Point Determination Start->Melting_Point Solubility Solubility Assessment Start->Solubility pKa pKa Measurement Start->pKa LogP LogP Determination (e.g., Shake-Flask) Start->LogP Spectroscopic Spectroscopic Analysis (NMR, IR, UV-Vis) Start->Spectroscopic Data_Analysis Data Analysis and Property Summary Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Spectroscopic->Data_Analysis

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. The information is targeted towards researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the synthesis and analysis of the compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.80s2H-NH-
~7.85d, J ≈ 1.5 Hz2HAr-H (H2, H6)
~7.60t, J ≈ 1.5 Hz1HAr-H (H4)
1.48s18H-C(CH₃)₃

Disclaimer: The chemical shifts and coupling constants are predicted values and may vary from experimental results.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167.0-COOH
~152.5-NH-C =O
~141.0Ar-C (C3, C5)
~132.0Ar-C (C1)
~116.0Ar-C (C4)
~115.5Ar-C (C2, C6)
~79.5-C (CH₃)₃
~28.0-C(C H₃)₃

Disclaimer: The chemical shifts are predicted values and may vary from experimental results.

Table 3: Predicted Mass Spectrometry Data (ESI-)

m/zPredicted Fragment
351.15[M-H]⁻
295.13[M-H - C₄H₈]⁻
251.14[M-H - C₅H₉O₂]⁻
195.12[M-H - 2(C₄H₈)]⁻
151.04[M-H - 2(C₅H₉O₂)]⁻

Disclaimer: The fragmentation pattern is predicted and may differ from experimental observations. The molecular formula of the parent compound is C₁₇H₂₄N₂O₆, with a molecular weight of 352.38 g/mol .[1][2]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is based on the well-established method of protecting amino groups with di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve 3,5-diaminobenzoic acid in a suitable solvent mixture, such as aqueous tetrahydrofuran (THF) or dioxane.

  • Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃), to the solution to deprotonate the amino groups and the carboxylic acid.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid and any unreacted amines.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer, which is well-suited for polar molecules.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode. For this compound, negative ion mode is predicted to be more effective due to the acidic proton.

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion [M-H]⁻. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the synthetic workflow and the general process for spectroscopic analysis.

Synthesis_Workflow start 3,5-Diaminobenzoic Acid reagents Boc₂O, NaHCO₃ THF/H₂O start->reagents Reacts with reaction Boc Protection Reaction (Room Temperature) reagents->reaction workup Acidic Workup (1M HCl) reaction->workup Followed by extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilute in Mobile Phase Sample->MS_Prep NMR_Acq Acquire ¹H and ¹³C Spectra (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data MS_Acq ESI-MS and MS/MS Analysis MS_Prep->MS_Acq MS_Data Mass Spectrum and Fragmentation Data MS_Acq->MS_Data

Caption: General workflow for NMR and Mass Spectrometry analysis.

References

Navigating the Structural Landscape of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a synthetic organic compound that holds significance as a versatile building block in medicinal chemistry and materials science. Its rigid benzoic acid core, functionalized with two bulky tert-butoxycarbonyl (Boc) protected amino groups, provides a well-defined scaffold for the construction of more complex molecules, including peptidomimetics, macrocycles, and supramolecular assemblies. The spatial arrangement of these functional groups, dictated by its crystal structure, is paramount in determining its interaction with biological targets and its assembly in the solid state. This technical guide provides a comprehensive overview of the methodologies for the synthesis, crystallization, and structural analysis of this compound, with a focus on elucidating its three-dimensional architecture.

Note on Crystal Structure Data: As of the compilation of this guide, a publicly available, experimentally determined crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). The information presented herein is based on established protocols for similar compounds and serves as a detailed roadmap for researchers aiming to determine its crystal structure.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided in the table below. These values, sourced from PubChem, offer a preliminary understanding of the molecule's characteristics.[1]

PropertyValue
Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
IUPAC Name 3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
CAS Number 133887-83-9

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group.

Materials:

  • 3,5-diaminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Suitable solvent (e.g., tetrahydrofuran (THF), dioxane, or a mixture with water)

  • Base (e.g., sodium bicarbonate (NaHCO₃), triethylamine (NEt₃), or sodium hydroxide (NaOH))

  • Acid for workup (e.g., 1N hydrochloric acid (HCl))

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

Procedure:

  • Dissolve 3,5-diaminobenzoic acid in a suitable solvent system, often a mixture of an organic solvent and an aqueous basic solution.

  • Add di-tert-butyl dicarbonate to the solution. An excess of the Boc-anhydride is typically used to ensure complete protection of both amino groups.

  • The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic solvent is often removed under reduced pressure.

  • The aqueous solution is then acidified to a pH of approximately 2-3 using a suitable acid, which protonates the carboxylic acid and may cause the product to precipitate.

  • The product is then extracted into an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 3,5-diaminobenzoic acid in solvent and base Start->Dissolve Add_Boc Add Di-tert-butyl dicarbonate Dissolve->Add_Boc Stir Stir at room temperature Add_Boc->Stir Monitor Monitor reaction by TLC Stir->Monitor Monitor->Stir Incomplete Workup Acidic workup and extraction Monitor->Workup Complete Purify Purification (Recrystallization/ Column Chromatography) Workup->Purify Product Pure Product Purify->Product G cluster_xrd Crystal Structure Analysis Workflow Crystal High-Quality Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount XRay Expose to X-ray Beam Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Data Process Data (Unit Cell, Space Group) Diffraction->Data Solve Solve Phase Problem (Direct/Patterson Methods) Data->Solve Refine Refine Structural Model Solve->Refine Structure Final 3D Structure Refine->Structure

References

Synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, a key building block in the development of novel therapeutics and functional materials. This document details the prevalent synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a symmetrically protected diamino-benzoic acid derivative. The tert-butoxycarbonyl (Boc) protecting groups render the amino functionalities temporarily inert to a wide range of reaction conditions, allowing for selective modifications at other positions of the molecule, particularly the carboxylic acid group. This strategic protection is crucial in multi-step organic syntheses, including peptide synthesis, and the construction of complex macromolecules. The Boc group's stability under basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for protecting amino groups.

Synthetic Pathways

The primary and most direct route to this compound involves the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] This reaction is typically carried out in the presence of a base to neutralize the acidic byproducts.

A general workflow for this synthesis is depicted below:

Synthesis Workflow General Synthesis Workflow Start Start Dissolve Dissolve 3,5-diaminobenzoic acid in a suitable solvent mixture (e.g., THF/water) Start->Dissolve AddBase Add a base (e.g., sodium bicarbonate) Dissolve->AddBase AddBoc Add di-tert-butyl dicarbonate ((Boc)₂O) AddBase->AddBoc Stir Stir at room temperature AddBoc->Stir Acidify Acidify the reaction mixture (e.g., with 1N HCl) Stir->Acidify Extract Extract with an organic solvent (e.g., ethyl acetate) Acidify->Extract Dry Dry the organic layer (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify the crude product (e.g., by crystallization) Concentrate->Purify End Obtain pure this compound Purify->End

Caption: General workflow for the synthesis of this compound.

The mechanism of the Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the subsequent loss of tert-butyl carbonate, which decomposes into carbon dioxide and tert-butanol.[2]

Experimental Protocols

Representative Protocol for Boc Protection of Aminobenzoic Acids:

Materials:

  • 3,5-Diaminobenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or another suitable base like sodium carbonate.[3]

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for crystallization (e.g., ethyl acetate/hexane)

Procedure:

  • Dissolution: Dissolve 3,5-diaminobenzoic acid in a mixture of THF and water.

  • Addition of Base: Add sodium bicarbonate (approximately 3.0 equivalents) to the solution.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (at least 2.0 equivalents) in THF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, acidify the mixture to a pH of approximately 3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield the pure this compound.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its characterization.

Table 1: Reaction Parameters for the Synthesis of Boc-Protected Aminobenzoic Acids

ParameterValue/ConditionReference
Starting Material3,5-Diaminobenzoic AcidGeneral Knowledge
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)[1]
BaseSodium bicarbonate (NaHCO₃)Adapted from[3]
SolventTetrahydrofuran (THF) / WaterAdapted from[3]
Reaction Time12 hours (typical)Adapted from[3]
Reaction TemperatureRoom TemperatureAdapted from[3]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₄N₂O₆[5]
Molecular Weight 352.38 g/mol [5]
Appearance White solid (expected)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.01 (s, 1H), 7.78 (d, J = 7.7 Hz, 1H), 7.72 (d, J = 8.1 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 6.67 (s, 1H), 1.54 (s, 9H) (for mono-Boc derivative)[6]
¹³C NMR Data not available in searched literature.
Mass Spectrometry Data not available in searched literature.

Note: The provided ¹H NMR data is for a mono-Boc protected aminobenzoic acid and serves as a reference. The spectrum for the di-Boc protected target molecule will show different integration and potentially slight shifts in the aromatic region.

Mandatory Visualization

The logical relationship of the Boc protection strategy is illustrated in the following diagram:

Boc_Protection_Logic Logic of Boc Protection Start Start with a molecule containing an amino group Protect Protect the amino group with Boc anhydride Start->Protect Reaction Perform desired chemical transformations on other functional groups Protect->Reaction Deprotect Deprotect the amino group under acidic conditions Reaction->Deprotect End Obtain the final product with a free amino group Deprotect->End

Caption: The logical sequence of using the Boc protecting group in organic synthesis.

Conclusion

The synthesis of this compound is a straightforward process primarily involving the Boc protection of 3,5-diaminobenzoic acid. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound. The detailed, albeit adapted, experimental protocol and the summary of key data will aid in the practical execution and understanding of this synthesis. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

safety and handling guidelines for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key intermediate in various synthetic applications, including drug development, bioconjugation, and polymer chemistry.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the proper handling, storage, and use of the compound.

PropertyValue
CAS Number 133887-83-9[2]
Molecular Formula C₁₇H₂₄N₂O₆[2]
Molecular Weight 352.38 g/mol [2]
Appearance Off-white to white solid/crystalline powder
Purity ≥97%
Storage Temperature 2-8°C, sealed in a dry environment[3]
Solubility Soluble in organic solvents such as DMF and DMSO.

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[4]
Skin Corrosion/IrritationH315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[4][5]
Acute Toxicity, InhalationH332: Harmful if inhaled[4]
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation[4][5]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. Ensure skin is not exposed.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid generating dust. Keep away from heat, sparks, and open flames.[7] Take precautionary measures against static discharge. Do not eat, drink, or smoke in the handling area.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage is at 2-8°C.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.1. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

This compound is a versatile building block in organic synthesis. The Boc (tert-butoxycarbonyl) protecting groups on the amino functionalities allow for its use in peptide synthesis and the creation of complex molecular architectures.[6]

Representative Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the activation of the carboxylic acid and subsequent coupling with an amine.

Materials:

  • This compound

  • Amine substrate

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

  • Activation: Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine substrate (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

As this compound is a synthetic building block, diagrams of signaling pathways are not directly applicable. Instead, the following diagrams illustrate a typical experimental workflow and the logical relationship for hazard identification and response.

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Weigh Compound Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Add Reagents Add Reagents Dissolve in Solvent->Add Reagents Inert Atmosphere Monitor Progress Monitor Progress Add Reagents->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Reaction Complete Extract Product Extract Product Quench Reaction->Extract Product Purify Product Purify Product Extract Product->Purify Product Characterize Product Characterize Product Purify Product->Characterize Product G Figure 2: Hazard Identification and Response Logic Compound Handling Compound Handling Exposure Occurs Exposure Occurs Compound Handling->Exposure Occurs Spill Occurs Spill Occurs Compound Handling->Spill Occurs Inhalation Inhalation Exposure Occurs->Inhalation Skin/Eye Contact Skin/Eye Contact Exposure Occurs->Skin/Eye Contact Ingestion Ingestion Exposure Occurs->Ingestion Evacuate and Ventilate Evacuate and Ventilate Spill Occurs->Evacuate and Ventilate Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash Affected Area Wash Affected Area Skin/Eye Contact->Wash Affected Area Rinse Mouth, Seek Medical Attention Rinse Mouth, Seek Medical Attention Ingestion->Rinse Mouth, Seek Medical Attention Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash Affected Area->Seek Medical Attention Contain and Clean Up Contain and Clean Up Evacuate and Ventilate->Contain and Clean Up

References

Thermal Stability and Decomposition of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition pathway of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Due to the absence of specific experimental data in publicly available literature for this exact molecule, this guide is based on the well-established thermal behavior of tert-butoxycarbonyl (Boc)-protected amines and standard analytical protocols.

Introduction to this compound

This compound is a chemical compound frequently utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules in pharmaceutical research and development. The presence of two thermally labile Boc protecting groups on the aromatic ring makes understanding its thermal stability a critical aspect for its handling, storage, and use in chemical reactions, especially those conducted at elevated temperatures. The tert-butoxycarbonyl (Boc) protecting group is known for its removal under acidic conditions or by heating.[1]

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a step-wise or concurrent removal of the two Boc groups. Many Boc-protected amines can be deprotected by heating to high temperatures without the need for a catalyst.[2] The generally accepted mechanism involves the fragmentation of the Boc group to form a carbamic acid intermediate, which then readily decarboxylates to yield the free amine, isobutylene, and carbon dioxide.[2] High temperatures, often around 150°C or higher, are typically required for a practical rate of deprotection.[2]

The decomposition is expected to occur in two main stages, corresponding to the loss of each Boc group, followed by the potential decomposition of the resulting 3,5-diaminobenzoic acid at much higher temperatures.

G Predicted Thermal Decomposition Pathway of this compound cluster_0 Initial Compound cluster_1 First Decomposition Step cluster_2 Second Decomposition Step cluster_3 Final Decomposition A This compound B Intermediate Carbamic Acid A->B Heat (Δ) C 3-((tert-butoxycarbonyl)amino)-5-aminobenzoic acid B->C D Isobutylene + CO2 B->D E Intermediate Carbamic Acid C->E Heat (Δ) F 3,5-Diaminobenzoic acid E->F G Isobutylene + CO2 E->G H Further Decomposition Products F->H High Temp (Δ) G General Experimental Workflow for Thermal Analysis cluster_0 Preparation cluster_1 Instrument Setup cluster_2 Analysis cluster_3 Data Interpretation A Weigh Sample (2-10 mg) B Place in appropriate crucible/pan (Alumina for TGA, Aluminum for DSC) A->B C Load sample and reference into instrument B->C D Set inert atmosphere (e.g., N2) and flow rate C->D E Define Thermal Program (Start Temp, End Temp, Heating Rate) D->E F Run Experiment E->F G Plot Weight % vs. Temperature (TGA) Plot Heat Flow vs. Temperature (DSC) F->G H Determine Decomposition Temperatures, Weight Loss %, Melting Point, and Enthalpy G->H

References

Spectroscopic Profile of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Detailed experimental protocols for acquiring these spectra are included to support researchers in the characterization of this compound, which is a valuable intermediate in pharmaceutical and materials science applications.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on the characteristic absorption frequencies of the constituent functional groups: a carboxylic acid, two N-Boc protected amine groups, and a 1,3,5-trisubstituted aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show prominent absorption bands related to the stretching and bending vibrations of the molecule's functional groups.

Predicted Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400 - 3200N-H StretchBoc-Protected Amine
3300 - 2500O-H Stretch (broad)Carboxylic Acid
3100 - 3000C-H StretchAromatic Ring
2980 - 2930C-H Stretchtert-Butyl Group
1720 - 1680C=O StretchCarboxylic Acid & Carbamate
1600 - 1450C=C StretchAromatic Ring
1540 - 1500N-H BendBoc-Protected Amine
1370 and 1390C-H Bendtert-Butyl Group
1300 - 1200C-O StretchCarboxylic Acid & Carbamate
900 - 680C-H Bend (out-of-plane)Aromatic Ring
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands arising from electronic transitions within the aromatic system.

Predicted λmax (nm)Electronic TransitionChromophore
~215 - 230π → πBenzenoid
~260 - 280π → πBenzenoid
~290 - 310n → π*Carbonyl (C=O)

Experimental Protocols

The following sections detail standardized procedures for obtaining IR and UV-Vis spectra for solid organic compounds such as this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for analyzing solid samples.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply firm and consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly to remove any sample residue.

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

This protocol outlines the steps for measuring the UV-Vis absorption spectrum of a solid sample dissolved in a suitable solvent.

  • Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the desired UV-Vis range and in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the sample in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

    • Perform serial dilutions to obtain a final concentration that yields an absorbance in the optimal range (0.2 - 0.8 A.U.) at the expected λmax.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range.

  • Sample Measurement: Rinse the sample cuvette with the prepared sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the specific experimental procedures.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_data Data Analysis & Confirmation Synthesis Synthesis & Purification IR_Spec FTIR Spectroscopy Synthesis->IR_Spec UV_Vis_Spec UV-Vis Spectroscopy Synthesis->UV_Vis_Spec IR_Data IR Data Interpretation IR_Spec->IR_Data UV_Vis_Data UV-Vis Data Interpretation UV_Vis_Spec->UV_Vis_Data Structural_Confirmation Structural Confirmation IR_Data->Structural_Confirmation UV_Vis_Data->Structural_Confirmation

Caption: General workflow for spectroscopic analysis.

FTIR_Workflow start Start background Record Background start->background sample Apply Solid Sample to ATR background->sample acquire Acquire Spectrum sample->acquire process Process Data acquire->process end End process->end

Caption: FTIR experimental workflow.

UV_Vis_Workflow start Start prepare Prepare Solution start->prepare baseline Run Baseline prepare->baseline measure Measure Sample baseline->measure analyze Analyze Spectrum measure->analyze end End analyze->end

Caption: UV-Vis experimental workflow.

A Guide to the Retrosynthetic Analysis and Synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and synthetic pathway for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the strategic disconnection of the target molecule to commercially available starting materials and provides detailed experimental protocols for each synthetic step.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a straightforward synthetic route originating from benzoic acid. The primary disconnection involves the removal of the two tert-butoxycarbonyl (Boc) protecting groups, leading to the key intermediate, 3,5-diaminobenzoic acid (DABA). Further disconnection of DABA points to 3,5-dinitrobenzoic acid through a reduction of the nitro groups. Finally, 3,5-dinitrobenzoic acid can be traced back to the readily available starting material, benzoic acid, via a dinitration reaction.

Retrosynthesis This compound This compound 3,5-Diaminobenzoic acid 3,5-Diaminobenzoic acid This compound->3,5-Diaminobenzoic acid C-N Disconnection (Boc Protection) Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate This compound->Di-tert-butyl dicarbonate 3,5-Dinitrobenzoic acid 3,5-Dinitrobenzoic acid 3,5-Diaminobenzoic acid->3,5-Dinitrobenzoic acid Functional Group Interconversion (Reduction) Benzoic acid Benzoic acid 3,5-Dinitrobenzoic acid->Benzoic acid C-N Disconnection (Nitration)

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis mirrors the retrosynthetic analysis, commencing with the nitration of benzoic acid, followed by the reduction of the dinitro intermediate, and concluding with the protection of the diamine.

Data Summary

The following table summarizes the quantitative data for the key synthetic steps.

StepReactionStarting MaterialProductReagentsSolvent(s)Yield (%)Purity (%)Reference(s)
1DinitrationBenzoic acid3,5-Dinitrobenzoic acidFuming HNO₃, concentrated H₂SO₄-54-72>99[1][2][3]
2Reduction3,5-Dinitrobenzoic acid3,5-Diaminobenzoic acidH₂, Pd/C or Raney NiMethanol, Ethanol, or Water95-97>95[1][4]
3Di-Boc Protection3,5-Diaminobenzoic acidThis compoundDi-tert-butyl dicarbonate (Boc₂O), NaHCO₃ or other baseTHF/Water, Dioxane/Water~84 (estimated)-[5]

Note: The yield for Step 3 is an estimation based on a similar reported procedure.

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

This procedure details the dinitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice

  • 50% Ethanol (for recrystallization)

Procedure:

  • In a fume hood, cautiously add 61 g (0.5 mol) of benzoic acid to 300 mL of concentrated sulfuric acid in a flask.

  • Cool the mixture in an ice bath and slowly add 100 mL of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C.[3]

  • After the addition is complete, allow the mixture to stand for at least one hour.

  • Carefully pour the reaction mixture onto a mixture of 800 g of crushed ice and 800 mL of water.

  • Allow the precipitate to stand for 30 minutes, then collect the solid by suction filtration.

  • Wash the crude product with cold water until the washings are free of sulfate ions (tested with BaCl₂ solution).

  • The crude product can be recrystallized from 50% ethanol to yield 57-61 g (54-58%) of 3,5-dinitrobenzoic acid as pale yellow crystals.[3] The melting point of the purified product is 205-207°C.[3]

Step 2: Synthesis of 3,5-Diaminobenzoic Acid from 3,5-Dinitrobenzoic Acid

This protocol describes the catalytic hydrogenation of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid.

Materials:

  • 3,5-Dinitrobenzoic acid

  • Methanol or Ethanol

  • Catalyst (e.g., 10% Pd/C or Raney Ni)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor (autoclave), dissolve 50 g of 3,5-dinitrobenzoic acid in 300 mL of methanol.[4]

  • Add a catalytic amount of either 10% Pd/C (e.g., 1:100 catalyst to substrate ratio) or Raney nickel (e.g., 0.25 g).[1][4]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 2 MPa and heat to 70°C.[1]

  • Maintain the reaction under vigorous stirring for 2-10 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 3,5-diaminobenzoic acid. The product can be used in the next step without further purification. Expected yields are typically high (95-97%).[1][4]

Step 3: Synthesis of this compound from 3,5-Diaminobenzoic Acid

This procedure outlines the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate.

Materials:

  • 3,5-Diaminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1N HCl

Procedure:

  • Dissolve 1.0 equivalent of 3,5-diaminobenzoic acid in a mixture of THF and water.

  • Add 3.0 equivalents of sodium bicarbonate to the solution.

  • To this stirred solution, add a solution of 2.2 equivalents of di-tert-butyl dicarbonate in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), carefully acidify the mixture to pH 3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a mixture of ethyl acetate and petroleum ether to afford this compound as a solid.[5]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Dinitration cluster_1 Step 2: Reduction cluster_2 Step 3: Di-Boc Protection Benzoic Acid Benzoic Acid Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Benzoic Acid->Nitrating Mixture (HNO3/H2SO4) 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic Acid Nitrating Mixture (HNO3/H2SO4)->3,5-Dinitrobenzoic Acid Hydrogenation (H2, Catalyst) Hydrogenation (H2, Catalyst) 3,5-Dinitrobenzoic Acid->Hydrogenation (H2, Catalyst) 3,5-Diaminobenzoic Acid 3,5-Diaminobenzoic Acid Hydrogenation (H2, Catalyst)->3,5-Diaminobenzoic Acid Boc Anhydride, Base Boc Anhydride, Base 3,5-Diaminobenzoic Acid->Boc Anhydride, Base This compound This compound Boc Anhydride, Base->this compound

Caption: Synthetic workflow for this compound.

This guide provides a solid foundation for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these chemical transformations.

References

Methodological & Application

Application Notes and Protocols for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a key building block in modern peptide chemistry, primarily utilized as a scaffolding agent to create branched or dendrimeric peptide structures. Its rigid aromatic core and two orthogonally protected amine functionalities allow for the synthesis of complex, multivalent molecules with diverse applications in drug delivery, immunology, and materials science. The tert-butoxycarbonyl (Boc) protecting groups provide robust protection during peptide coupling reactions and can be selectively removed under acidic conditions to allow for further chain elongation.

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols for its incorporation into peptide chains and the subsequent synthesis of branched peptides.

Key Applications

  • Dendrimeric Peptides and Peptidomimetics: The AB2-type structure of 3,5-diaminobenzoic acid (after deprotection) is ideal for the divergent synthesis of peptide dendrimers. These structures can present multiple copies of a peptide epitope, leading to enhanced biological activity.

  • Multiple Antigen Peptides (MAPs): A significant application is in the synthesis of MAPs for immunological studies. By attaching multiple copies of an antigenic peptide to the 3,5-diaminobenzoic acid core, the immunogenicity of the peptide can be significantly increased, making it a powerful tool for antibody production and vaccine development.[1][2]

  • Drug Delivery Scaffolds: The defined architecture and multivalency of dendrimers built from this core make them promising candidates for drug delivery systems. Therapeutic agents can be conjugated to the branches, potentially improving solubility, stability, and targeted delivery.

  • Bioconjugation and Materials Science: The rigid core can be incorporated into larger bioconjugates and polymers, imparting specific structural properties.

Experimental Protocols

Protocol 1: Loading of this compound onto a Resin

This protocol describes the initial step of attaching the branching core to a solid support for subsequent peptide synthesis.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield resin for a C-terminal acid, Rink Amide resin for a C-terminal amide)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc-based resins)

  • Trifluoroacetic acid (TFA) (for Boc-based resins)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Resin Deprotection (if necessary):

    • For Fmoc-resins: Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

    • For Boc-resins: This step is typically not needed for the first coupling.

  • Activation of this compound:

    • In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt/Oxyma in DMF.

    • Add 3 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling to Resin:

    • Add the activated acid solution to the swollen and deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted sites on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash thoroughly as in the previous step.

Protocol 2: Divergent Synthesis of a Branched Peptide

This protocol outlines the steps for deprotecting the two Boc groups on the benzoic acid core and subsequently elongating two peptide chains.

Procedure:

  • Deprotection of Boc Groups:

    • Swell the resin-bound this compound in DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x) to remove excess base.

  • Coupling of the First Amino Acid to Both Branches:

    • Activate the desired N-Boc or N-Fmoc protected amino acid (6 equivalents to couple to both amines) using a suitable coupling agent (e.g., HBTU/HATU or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test (for primary amines). A negative test indicates complete coupling.

  • Washing: Wash the resin as described in Protocol 1.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling cycles for each subsequent amino acid to build the desired peptide chains on both branches.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin thoroughly and dry it.

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol).

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.[3]

Data Presentation

Table 1: Representative Reagents and Conditions for Key Synthesis Steps

StepReagent/SolventConcentration/EquivalentsTime
Resin Loading
Activation3,5-Bis(Boc-amino)benzoic acid / DIC / HOBt3 eq. / 3 eq. / 3 eq.10-15 min
CouplingActivated Acid in DMF-2-4 hours
Boc Deprotection TFA / DCM50% (v/v)25-35 min
Neutralization DIPEA / DMF10% (v/v)2 x 2 min
Amino Acid Coupling Boc/Fmoc-AA / HBTU / DIPEA3-4 eq. / 3-4 eq. / 6-8 eq.1-2 hours
Final Cleavage Reagent K (TFA-based cocktail)-2-3 hours

Table 2: Expected Purity and Yield for a Model Branched Peptide

The following data are representative for the synthesis of a small, branched peptide (e.g., two pentapeptides attached to the core) and may vary depending on the sequence and synthesis conditions.

ParameterExpected ValueMethod of Analysis
Crude Purity>70%RP-HPLC
Final Purity (after purification)>95%RP-HPLC
Overall Yield (based on initial resin loading)15-30%Mass balance
Molecular Weight ConfirmationExpected Mass ± 1 DaMALDI-TOF or ESI-MS

Visualizations

Experimental Workflow for Divergent Branched Peptide Synthesis

G Resin 1. Resin Swelling (e.g., Rink Amide Resin) Load_Core 2. Couple Core 3,5-Bis(Boc-amino)benzoic acid Resin->Load_Core Deprotect_Boc 3. Boc Deprotection (50% TFA in DCM) Load_Core->Deprotect_Boc Neutralize 4. Neutralization (10% DIPEA in DMF) Deprotect_Boc->Neutralize Couple_AA1 5. Couple First Amino Acid (to both branches) Neutralize->Couple_AA1 Cycle 6. Repeat Synthesis Cycles (Deprotection, Neutralization, Coupling) Couple_AA1->Cycle n cycles Cleave 7. Cleavage & Deprotection (Reagent K) Cycle->Cleave Purify 8. Purification (RP-HPLC) Cleave->Purify Analyze 9. Analysis (MS, HPLC) Purify->Analyze

Caption: Workflow for the divergent synthesis of a branched peptide using a 3,5-diaminobenzoic acid core.

Logical Relationship of Components in a Branched Peptide

G Core 3,5-Diaminobenzoic Acid Core Branch1 Peptide Chain A Core->Branch1 N-terminus linkage Branch2 Peptide Chain B Core->Branch2 N-terminus linkage Resin Solid Support (Resin) Resin->Core C-terminus linkage

Caption: Schematic of a branched peptide synthesized on a solid support via a diaminobenzoic acid core.

References

Application Notes and Protocols: 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid as a versatile organic linker in the synthesis of metal-organic frameworks (MOFs). While direct synthesis utilizing the Boc-protected form is less common, its deprotected analogue, 3,5-diaminobenzoic acid (3,5-DABA), serves as a valuable building block for creating functionalized MOFs with significant potential in drug delivery and catalysis. This document details the synthesis of the linker, its incorporation into MOFs, and provides specific experimental protocols for the synthesis of a representative zinc-based MOF. Furthermore, it explores the applications of the resulting amino-functionalized MOFs, supported by quantitative data and visualizations to guide researchers in this field.

Introduction to this compound as a MOF Linker

This compound is a derivative of benzoic acid featuring two amine functionalities protected by tert-butoxycarbonyl (Boc) groups. This strategic protection allows for controlled reactivity during chemical syntheses. In the context of MOF chemistry, the carboxylic acid group provides the primary coordination site with metal ions to form the framework structure. The Boc-protected amino groups offer two main advantages: they can be preserved during MOF synthesis and later deprotected to introduce reactive primary amine functionalities, or the deprotected form, 3,5-diaminobenzoic acid, can be used directly.

The presence of amino groups in the MOF structure is highly desirable as they can enhance substrate-framework interactions, serve as catalytic sites, and provide anchor points for post-synthetic modification. These features make MOFs constructed from this linker promising candidates for applications in targeted drug delivery, heterogeneous catalysis, and sensing.

Synthesis and Properties of the Linker

Synthesis of this compound

The synthesis of the title linker is typically achieved through the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

start 3,5-Diaminobenzoic Acid reaction Protection Reaction start->reaction Reacts with reagent Di-tert-butyl dicarbonate (Boc)2O reagent->reaction base Base (e.g., NaOH, Triethylamine) base->reaction In presence of solvent Solvent (e.g., THF/Water) solvent->reaction In product This compound reaction->product

Caption: Synthesis of the Boc-protected linker.
Physicochemical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₇H₂₄N₂O₆
Molecular Weight 352.38 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DMSO, and methanol

Application in Metal-Organic Frameworks

The primary application of this linker is in the formation of amino-functionalized MOFs. The amino groups within the MOF pores can significantly influence the material's properties and performance in various applications.

Drug Delivery

Amino-functionalized MOFs are extensively explored as carriers for therapeutic agents. The amino groups can enhance drug loading capacity through hydrogen bonding interactions with drug molecules. Furthermore, the basicity of the amino groups can lead to pH-responsive drug release, which is particularly advantageous for targeted delivery to the slightly acidic tumor microenvironment.

Catalysis

The amino groups on the linker can act as basic catalytic sites for a variety of organic reactions, such as Knoevenagel condensations and aldol reactions. The uniform distribution of these active sites within the crystalline MOF structure can lead to high catalytic activity and selectivity.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a zinc-based MOF using the deprotected linker, 3,5-diaminobenzoic acid. This serves as a representative example of how this class of linkers can be incorporated into a MOF structure.

Deprotection of this compound (if starting with the protected form)

start Start: this compound step1 Dissolve in a suitable solvent (e.g., Dichloromethane) start->step1 step2 Add a strong acid (e.g., Trifluoroacetic acid) step1->step2 step3 Stir at room temperature step2->step3 step4 Remove solvent under reduced pressure step3->step4 step5 Wash the solid product step4->step5 end End: 3,5-Diaminobenzoic Acid step5->end

Caption: Workflow for Boc deprotection.

Protocol:

  • Dissolve this compound in a suitable organic solvent such as dichloromethane.

  • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA), to the solution.

  • Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitoring by TLC or LC-MS is recommended).

  • Remove the solvent and excess acid under reduced pressure.

  • Wash the resulting solid with a suitable solvent to obtain pure 3,5-diaminobenzoic acid.

Solvothermal Synthesis of a Zinc-based MOF with 3,5-Diaminobenzoic Acid

This protocol is a general guideline and may require optimization for specific applications.

start Start: Prepare Reactant Solutions step1 Solution A: Dissolve Zinc Nitrate Hexahydrate in DMF start->step1 step2 Solution B: Dissolve 3,5-Diaminobenzoic Acid in DMF start->step2 step3 Combine Solutions A and B in a Teflon-lined autoclave step1->step3 step2->step3 step4 Seal the autoclave and heat at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 h) step3->step4 step5 Cool the autoclave to room temperature step4->step5 step6 Collect the crystalline product by filtration or centrifugation step5->step6 step7 Wash the product with fresh DMF and then a volatile solvent (e.g., ethanol) step6->step7 step8 Dry the product under vacuum step7->step8 end End: Purified Amino-Functionalized MOF step8->end

Caption: Solvothermal synthesis of an amino-functionalized MOF.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3,5-Diaminobenzoic acid (3,5-DABA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve a specific molar equivalent of zinc nitrate hexahydrate in DMF.

  • In a separate vial, dissolve a molar equivalent of 3,5-diaminobenzoic acid in DMF.

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to a temperature between 100-150 °C.

  • Maintain the temperature for 24 to 72 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the collected solid with fresh DMF several times to remove any unreacted starting materials, followed by washing with a low-boiling-point solvent like ethanol to facilitate drying.

  • Dry the final product under vacuum.

Characterization and Quantitative Data

The synthesized amino-functionalized MOF should be thoroughly characterized to determine its structure, porosity, and stability. Below is a table summarizing typical characterization techniques and expected data for a hypothetical zinc-based MOF synthesized with 3,5-diaminobenzoic acid, which we will refer to as Zn-DABA-MOF.

Characterization TechniqueParameterTypical Value for Zn-DABA-MOF
Powder X-ray Diffraction (PXRD)Crystalline StructureConfirms phase purity and crystallinity
Brunauer-Emmett-Teller (BET) AnalysisSurface Area500 - 1500 m²/g
Gas Adsorption AnalysisPore Volume0.3 - 0.8 cm³/g
Thermogravimetric Analysis (TGA)Thermal StabilityStable up to 300-400 °C
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional GroupsConfirms the presence of amino and carboxylate groups

Conclusion

This compound, and its deprotected form, 3,5-diaminobenzoic acid, are valuable linkers for the synthesis of functional metal-organic frameworks. The resulting amino-functionalized MOFs exhibit properties that make them highly attractive for applications in drug delivery and catalysis. The provided protocols offer a starting point for the synthesis and exploration of these promising materials. Further research and optimization of synthetic conditions can lead to the development of novel MOFs with tailored properties for specific advanced applications.

Application Notes and Protocols: 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its bifunctional nature, possessing a carboxylic acid and two protected amine groups, allows for diverse chemical modifications to generate libraries of compounds for drug discovery. The tert-butoxycarbonyl (Boc) protecting groups are stable under various reaction conditions and can be readily removed under mild acidic conditions, enabling sequential and site-selective modifications. This document outlines the applications of this compound in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and relevant signaling pathways.

Application in the Development of GSK-3β Inhibitors

Derivatives of 3,5-diaminobenzoic acid, the deprotected form of this compound, have been synthesized and evaluated as inhibitors of GSK-3β, a key enzyme implicated in the pathogenesis of various diseases, including cancer. The following sections detail the synthesis, biological evaluation, and structure-activity relationship (SAR) of a series of 3,5-diamino-N-substituted benzamide derivatives.

Data Presentation

The in vitro tumor cytotoxicity of the synthesized 3,5-diamino-N-substituted benzamide derivatives was assessed against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDR-groupIC50 (µM) against HCT-116[1]
4a Phenyl>50
4b 4-methylphenyl>50
4c 4-methoxyphenyl>50
4d 3-(trifluoromethyl)phenyl8.3
4e 4-(trifluoromethyl)phenyl15.6
4f 3-fluorophenyl21.4
4g 4-fluorophenyl35.7
4h 3-chlorophenyl18.9
4i 4-chlorophenyl28.3
4j 3-bromophenyl12.5
4k 4-bromophenyl22.1
4l 3-iodophenyl10.2
4m 4-iodophenyl19.8
4n 3-nitrophenyl25.3
4o 4-nitrophenyl31.8
4p 3-cyanophenyl17.6
4q 4-cyanophenyl26.9

Experimental Protocols

1. General Synthesis of 3,5-Diamino-N-substituted Benzamides

This protocol describes the synthesis of 3,5-diamino-N-substituted benzamides starting from this compound.

  • Step 1: Amide Coupling. To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10 minutes. Add the desired substituted aniline (1.1 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the Boc-protected benzamide.

  • Step 2: Deprotection of Boc Groups. Dissolve the Boc-protected benzamide from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v). Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of methanol and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final 3,5-diamino-N-substituted benzamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on the HCT-116 human colon cancer cell line.

  • Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). On the following day, treat the cells with various concentrations of the compounds (typically in a range from 0.1 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product start This compound step1 Amide Coupling (HATU, DIPEA, R-NH2) start->step1 Step 1 step2 Boc Deprotection (TFA, DCM) step1->step2 Intermediate product 3,5-Diamino-N-substituted Benzamides step2->product Step 2

Caption: Synthetic workflow for 3,5-diamino-N-substituted benzamides.

G cluster_pathway PI3K/AKT/GSK-3β Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates GSK3b GSK-3β AKT->GSK3b inactivates (phosphorylation) Downstream Downstream Targets (e.g., β-catenin, Cyclin D1) GSK3b->Downstream phosphorylates (leading to degradation) Inhibitor 3,5-Diaminobenzamide Derivatives Inhibitor->GSK3b inhibits Apoptosis Apoptosis Downstream->Apoptosis promotes

Caption: Simplified PI3K/AKT/GSK-3β signaling pathway.

References

Application Note: Protocol for Coupling 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid to Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the covalent attachment of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid to a hydroxymethyl-functionalized solid support, specifically Wang resin. This bifunctional linker, with its protected amino groups and a carboxylic acid handle, is a valuable building block for creating diverse molecular scaffolds in solid-phase organic synthesis (SPOS), peptide chemistry, and the development of combinatorial libraries. The protocol outlines a robust and efficient method using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. Additionally, methods for determining the final loading capacity of the resin are described.

Introduction

Solid-phase organic synthesis is a cornerstone of modern drug discovery and materials science, enabling the rapid synthesis of large numbers of compounds. The choice of the initial linker molecule attached to the solid support is critical as it defines the subsequent synthetic possibilities. This compound is a versatile starting material.[1][2][3][4][5] The carboxylic acid allows for its immobilization on a hydroxyl-bearing resin, while the two Boc-protected amine functionalities provide orthogonal handles for further diversification after deprotection.

This protocol details the esterification of this compound to Wang resin, a popular solid support for the synthesis of C-terminal carboxylic acids.[6] The procedure is based on well-established carbodiimide-mediated coupling methods, which are widely used for attaching amino acids and other carboxylic acids to such resins.[7][8]

Experimental Workflow

The overall process for coupling the linker to the solid support involves several key stages: resin preparation, activation of the carboxylic acid, the coupling reaction, and finally, capping of any unreacted sites on the resin to prevent side reactions in subsequent synthetic steps.

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling cluster_analysis Analysis swell_resin Swell Wang Resin in DCM/DMF wash_resin Wash Resin with DMF swell_resin->wash_resin preactivate Prepare Coupling Solution: Linker + DIC + DMAP wash_resin->preactivate add_to_resin Add Solution to Resin & Agitate preactivate->add_to_resin filter_wash Filter and Wash Resin (DMF, DCM, MeOH) add_to_resin->filter_wash capping Cap Unreacted Sites (Acetic Anhydride/DIEA) filter_wash->capping dry_resin Dry Resin (in vacuo) capping->dry_resin determine_loading Determine Loading Capacity dry_resin->determine_loading

Caption: Experimental workflow for coupling the linker to the solid support.

Materials and Methods

Materials
  • This compound (MW: 352.38 g/mol )[1][2][3]

  • Wang Resin (100-200 mesh, typical substitution: 0.8 - 1.2 mmol/g)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), ACS grade

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Solid phase synthesis vessel with a frit

  • Mechanical shaker or agitator

Protocol for Coupling to Wang Resin

This protocol is designed for 1 g of Wang resin with a substitution of 1.0 mmol/g. Reagent quantities should be adjusted proportionally based on the resin's substitution level.

  • Resin Swelling: Place 1.0 g of Wang resin into a solid-phase synthesis vessel. Add 10 mL of a 1:1 (v/v) mixture of DCM and DMF. Agitate the suspension gently for 1 hour to ensure complete swelling of the resin beads.

  • Resin Washing: Drain the swelling solvent. Wash the resin thoroughly with DMF (3 x 10 mL) to remove any impurities.

  • Preparation of Coupling Solution: In a separate flask, dissolve 3.0 equivalents of this compound (1.06 g, 3.0 mmol) in a minimal amount of DMF (approx. 5-7 mL). To this solution, add 3.0 equivalents of DIC (0.47 mL, 3.0 mmol).

  • Coupling Reaction: Add the solution from step 3 to the washed resin. Then, add a solution of 0.1 equivalents of DMAP (12.2 mg, 0.1 mmol) dissolved in 1 mL of DMF.

  • Agitation: Seal the vessel and agitate the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a test cleavage, although this is often not necessary for the first attachment.

  • Washing: After the reaction period, drain the coupling solution. Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • MeOH (3 x 10 mL)

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, a capping step is performed. Prepare a capping solution of acetic anhydride and DIEA (2 equivalents each relative to the initial resin loading) in DCM. Add this solution to the resin and agitate for 30-60 minutes.

  • Final Wash and Drying: Drain the capping solution and wash the resin as described in step 6. Dry the functionalized resin under high vacuum to a constant weight.

Data Presentation

The following table summarizes the typical quantitative parameters for the coupling reaction.

ParameterValueNotes
Resin Type Wang ResinPolystyrene support with a 4-alkoxybenzyl alcohol linker.[6]
Initial Resin Loading 0.8 - 1.2 mmol/gCheck the manufacturer's certificate of analysis for the specific lot.
3,5-Bis(Boc-amino)benzoic acid 2.0 - 4.0 eq.An excess is used to drive the reaction to completion.
DIC 2.0 - 4.0 eq.Equimolar to the carboxylic acid.
DMAP 0.1 - 0.2 eq.Catalytic amount; higher amounts can increase risk of side reactions.
Reaction Time 12 - 24 hoursLonger times may be needed for sterically hindered acids.
Reaction Temperature Room TemperatureMicrowave heating can sometimes be used to accelerate the reaction.[7]
Expected Final Loading 0.5 - 1.0 mmol/gTypically lower than the initial resin substitution. Varies with reagents and conditions.

Determination of Loading Capacity

Accurate determination of the final resin loading is crucial for quantifying reagents in subsequent synthetic steps.

Gravimetric Method (Weight Gain)

The simplest method is to determine the loading by the weight gain of the resin.

  • Formula: Loading (mmol/g) = 1000 * (W_final - W_initial) / [MW_linker - (MW_linker * (W_final - W_initial) / W_initial)]

    • Where:

      • W_initial = Initial weight of the resin

      • W_final = Final weight of the dried resin

      • MW_linker = Molecular weight of the attached linker (352.38 g/mol )

This method assumes that all weight gain is due to the attached linker and that the capping step was not performed.

Cleavage and Spectrophotometry

A more accurate method involves cleaving the linker from a known mass of resin and quantifying it using UV-Vis spectrophotometry.

  • Sample Preparation: Accurately weigh a small amount of the dried resin (approx. 5-10 mg).

  • Cleavage: Treat the resin with a cleavage cocktail, such as 95:5 TFA:Water, for 1-2 hours.

  • Isolation: Filter the resin and wash it with fresh TFA. Combine the filtrates and evaporate the TFA under a stream of nitrogen.

  • Quantification: Dissolve the residue in a suitable solvent (e.g., Methanol or Acetonitrile) in a known volume. Measure the absorbance at the λ_max of the 3,5-diaminobenzoic acid derivative (after cleavage of Boc groups). The concentration can be determined using a standard curve or the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known.

Conclusion

The protocol described provides a reliable and straightforward method for the immobilization of this compound onto Wang resin. This functionalized resin serves as an excellent starting point for the solid-phase synthesis of a wide range of chemical structures. The success of subsequent synthetic endeavors relies heavily on the accurate execution of this initial loading step and the precise determination of the resulting loading capacity.

References

Application Notes and Protocols for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid in Supramolecular Assembly Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid and its deprotected form, 3,5-diaminobenzoic acid (DABA), as versatile building blocks in the design and synthesis of supramolecular assemblies. The inherent structural features of this molecule, including a rigid aromatic core and strategically positioned functional groups, allow for the construction of a variety of complex architectures through non-covalent interactions and covalent bond formation.

Introduction

This compound is a derivative of benzoic acid featuring two tert-butoxycarbonyl (Boc)-protected amine groups at the meta positions. This protecting group strategy allows for controlled reactions and subsequent deprotection to yield 3,5-diaminobenzoic acid (DABA). The two amine groups and the carboxylic acid on the central phenyl ring provide multiple sites for hydrogen bonding and covalent linkages, making it a valuable component in the construction of supramolecular structures such as polymers, foldamers, macrocycles, and co-crystals.[1] The rigid nature of the benzene ring provides a pre-organized scaffold, influencing the directionality and stability of the resulting assemblies.[2]

Key Applications in Supramolecular Chemistry

The unique trifunctional nature of the deprotected 3,5-diaminobenzoic acid (DABA) core allows for its application in several areas of supramolecular chemistry and materials science:

  • Polymer Synthesis: DABA can be polymerized through enzymatic and oxidative methods to form poly(3,5-diaminobenzoic acid), a material with potential applications in areas like dye adsorption.

  • Foldamers and Macrocycles: The defined geometry of DABA makes it an excellent building block for the synthesis of foldamers, which are artificial oligomers that mimic the structures of biological macromolecules. It can also be incorporated into macrocyclic structures with defined cavities, suitable for host-guest chemistry and drug delivery applications.

  • Co-crystal Engineering: The hydrogen bonding capabilities of the amino and carboxylic acid groups can be exploited to form co-crystals with other molecules, allowing for the fine-tuning of solid-state properties.

  • Custom Synthesis: DABA serves as a versatile starting material in custom synthesis projects to create complex molecules with specific functionalities for applications in pharmaceuticals, materials science, and agrochemicals.[1]

Data Presentation: Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound and its deprotected form, 3,5-diaminobenzoic acid, is presented below.

PropertyThis compound3,5-Diaminobenzoic acidReference
Molecular Formula C₁₇H₂₄N₂O₆C₇H₈N₂O₂[3][4]
Molecular Weight 352.38 g/mol 152.15 g/mol [3][4]
Appearance White to off-white powderLight brown powder
Melting Point Not available235-238 °C (dec.)[5]
Solubility Soluble in organic solvents (e.g., DMSO, MeOH)Soluble in hot water[5]
¹H NMR (DMSO-d₆, δ) ~9.5 (s, 2H, NH), ~7.8 (s, 1H, ArH), ~7.5 (s, 2H, ArH), 1.45 (s, 18H, t-Bu)~6.5 (t, 1H, ArH), ~6.0 (d, 2H, ArH), ~4.8 (s, 4H, NH₂), ~12.5 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆, δ) ~167 (C=O, acid), ~153 (C=O, Boc), ~140 (ArC), ~132 (ArC), ~115 (ArCH), ~112 (ArCH), ~79 (C, t-Bu), ~28 (CH₃, t-Bu)~170 (C=O), ~150 (ArC), ~130 (ArC), ~110 (ArCH), ~105 (ArCH)
FT-IR (KBr, cm⁻¹) ~3350 (N-H), ~2980 (C-H), ~1700 (C=O), ~1530 (N-H bend)~3400-3200 (N-H, O-H), ~1680 (C=O), ~1600 (aromatic C=C)

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound and 3,5-diaminobenzoic acid in the synthesis of supramolecular assemblies.

Protocol 1: Synthesis of 3,5-Diaminobenzoic Acid from 3,5-Dinitrobenzoic Acid

This protocol describes the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid, a key intermediate for many supramolecular syntheses.[6]

Materials:

  • 3,5-Dinitrobenzoic acid

  • Palladium on carbon (Pd/C, 10 wt%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Buchner funnel)

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve 3,5-dinitrobenzoic acid in an aqueous solution of sodium hydroxide.

  • Add Pd/C catalyst to the solution (typically 1% by weight of the dinitrobenzoic acid).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 2 MPa.

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 3,5-diaminobenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Characterization:

  • The product can be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure.

  • Purity can be assessed by HPLC.

Protocol 2: General Procedure for the Synthesis of a Supramolecular Macrocycle via Amide Bond Formation

This protocol outlines a general strategy for the synthesis of a macrocyclic structure using 3,5-diaminobenzoic acid and a dicarboxylic acid chloride as building blocks.

Materials:

  • 3,5-Diaminobenzoic acid (DABA)

  • A suitable dicarboxylic acid chloride (e.g., terephthaloyl chloride)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable aprotic solvent

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-diaminobenzoic acid and triethylamine in anhydrous DMF in a round-bottom flask.

  • In a separate flask, dissolve the dicarboxylic acid chloride in anhydrous DMF.

  • Slowly add the solution of the dicarboxylic acid chloride to the solution of DABA and TEA at room temperature with vigorous stirring. High dilution conditions (slow addition and low concentrations) are often necessary to favor macrocyclization over polymerization.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the desired macrocycle.

Characterization:

  • Confirm the structure of the macrocycle using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • The formation of the desired supramolecular assembly can be further studied by techniques such as X-ray crystallography, if suitable crystals can be obtained.

Visualization of Key Processes

The following diagrams illustrate the logical relationships and workflows in the synthesis and application of this compound-derived supramolecular assemblies.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_protected Protected Intermediate cluster_assemblies Supramolecular Assemblies 3_5_Dinitrobenzoic_Acid 3,5-Dinitrobenzoic Acid 3_5_Diaminobenzoic_Acid 3,5-Diaminobenzoic Acid (DABA) 3_5_Dinitrobenzoic_Acid->3_5_Diaminobenzoic_Acid Reduction Boc_Protected_DABA This compound 3_5_Diaminobenzoic_Acid->Boc_Protected_DABA Macrocycles Macrocycles 3_5_Diaminobenzoic_Acid->Macrocycles Macrocyclization Polymers Polymers 3_5_Diaminobenzoic_Acid->Polymers Polymerization Boc_Protected_DABA->3_5_Diaminobenzoic_Acid Foldamers Foldamers Boc_Protected_DABA->Foldamers Stepwise Synthesis

Caption: Synthetic workflow for producing supramolecular assemblies.

Self_Assembly_Concept cluster_monomer Monomeric Unit cluster_interactions Driving Forces cluster_assembly Self-Assembled Structure Monomer 3,5-Diaminobenzoyl Derivative H_Bonding Hydrogen Bonding Monomer->H_Bonding Pi_Stacking π-π Stacking Monomer->Pi_Stacking Covalent_Bonds Covalent Bonds (e.g., Amide) Monomer->Covalent_Bonds Assembly Supramolecular Assembly (e.g., Macrocycle) H_Bonding->Assembly Pi_Stacking->Assembly Covalent_Bonds->Assembly

Caption: Conceptual diagram of supramolecular self-assembly.

References

Application Notes and Protocols: Experimental Procedure for Boc Deprotection of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group from 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid to yield 3,5-diaminobenzoic acid. The Boc group is a cornerstone in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, due to its stability and ease of removal under acidic conditions.[1] This protocol outlines two common and effective methods for Boc deprotection: one using trifluoroacetic acid (TFA) and another using hydrochloric acid (HCl) in dioxane. A comparative data table and a visual experimental workflow are included to aid researchers in selecting and executing the optimal procedure for their needs.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in multi-step organic synthesis.[2][3] Its popularity stems from its stability in a variety of reaction conditions, including basic and nucleophilic environments, and its straightforward removal under acidic conditions.[1][3] The deprotection mechanism is initiated by protonation of the carbamate oxygen by a strong acid, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2]

3,5-Diaminobenzoic acid (DABA) is a valuable bifunctional molecule used as a building block in the synthesis of polymers, dyes, and pharmaceutical compounds.[4][5] The selective deprotection of its Boc-protected precursor, this compound, is a critical step in many synthetic routes. This application note provides detailed protocols for this transformation, enabling researchers to efficiently obtain high-purity DABA.

Comparative Data of Common Boc Deprotection Methods

The choice of deprotection reagent can influence reaction time and yield. The following table summarizes typical conditions for common Boc deprotection methods.

ReagentSolventTypical ConcentrationTypical Reaction TimeTypical YieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-55% (v/v)5 - 30 min>95%Most common reagent; volatile and corrosive.[6]
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl Acetate4 M30 min - 2 h>90%Provides the amine as a hydrochloride salt.[6]
Oxalyl Chloride/MethanolMethanol3 equivalents1 - 4 hUp to 90%Mild conditions, room temperature.[6][7]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)2-3 equivalentsOvernightGoodSelectively cleaves secondary N-Boc groups.[2][6]
Montmorillonite K10 ClayDichloroethaneCatalyticVariableGoodSelectively cleaves aromatic N-Boc groups.[2]

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a rapid and high-yielding method.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) (e.g., 5-10 mL of DCM per gram of substrate).

  • Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[6] The addition should be done carefully in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Workup: a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1] b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Repeat until gas evolution ceases. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] f. Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected 3,5-diaminobenzoic acid.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method yields the hydrochloride salt of the product, which can be advantageous for purification and stability.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Suspend this compound in a 4M solution of HCl in 1,4-dioxane in a round-bottom flask.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[1]

  • Product Isolation: a. Upon completion, the product will often precipitate as the hydrochloride salt.[1] b. Collect the solid by filtration. c. Wash the collected solid with diethyl ether to remove any non-polar impurities. d. Dry the solid under vacuum to yield 3,5-diaminobenzoic acid hydrochloride.

  • Neutralization (Optional): To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide), followed by extraction with a suitable organic solvent.

Experimental Workflow Diagram

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane A1 Dissolve Substrate in DCM B1 Add TFA (25-50% v/v) A1->B1 C1 Stir at Room Temperature (Monitor by TLC/LC-MS) B1->C1 D1 Evaporate Solvent & Excess TFA C1->D1 E1 Aqueous Workup (NaHCO3, Brine) D1->E1 F1 Dry (Na2SO4) & Concentrate E1->F1 G1 3,5-Diaminobenzoic Acid F1->G1 A2 Suspend Substrate in 4M HCl/Dioxane B2 Stir at Room Temperature (Monitor by TLC/LC-MS) A2->B2 C2 Precipitation of HCl Salt B2->C2 D2 Filter & Wash with Diethyl Ether C2->D2 E2 Dry Under Vacuum D2->E2 F2 3,5-Diaminobenzoic Acid Hydrochloride Salt E2->F2

Caption: Workflow for Boc deprotection of this compound.

References

Application Notes and Protocols: 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid as a versatile AB2-type building block in the synthesis of hyperbranched polymers, dendrimers, and functional polyamides. The presence of two amine functionalities protected by tert-butoxycarbonyl (Boc) groups and a single carboxylic acid group allows for controlled, stepwise polymerization and the creation of well-defined macromolecular architectures.

Application 1: Synthesis of Hyperbranched Polyamides

Hyperbranched polymers based on 3,5-diaminobenzoic acid (the deprotected form of this compound) are of significant interest due to their unique properties, such as high solubility, low viscosity, and a high density of functional groups. These characteristics make them suitable for applications in coatings, additives, and drug delivery. The synthesis typically involves a preliminary deprotection of the Boc groups, followed by a polycondensation reaction.

Experimental Protocol: One-Pot Deprotection and Polycondensation

This protocol outlines the synthesis of a hyperbranched polyamide from this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2)

  • Methanol

Procedure:

  • Deprotection:

    • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

    • Slowly add an excess of TFA to the solution at room temperature.

    • Stir the mixture for 2-4 hours to ensure complete removal of the Boc protecting groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess TFA under reduced pressure to obtain the trifluoroacetate salt of 3,5-diaminobenzoic acid.

  • Polycondensation:

    • Transfer the dried 3,5-diaminobenzoic acid trifluoroacetate salt to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • Add NMP and pyridine to dissolve the monomer.

    • Add triphenyl phosphite (TPP) and a catalytic amount of CaCl2 to the solution.

    • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere and stir for 12-24 hours.

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitate, wash thoroughly with methanol, and dry under vacuum to yield the hyperbranched polyamide.

Characterization Data

The resulting hyperbranched polyamide can be characterized by various techniques to determine its molecular weight, structure, and thermal properties.

ParameterTypical Value RangeMethod of Analysis
Number Average Molecular Weight (Mn)5,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)180 - 250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)> 400 °CThermogravimetric Analysis (TGA)

Application 2: Convergent Synthesis of Polyamide Dendrimers

The convergent approach to dendrimer synthesis involves the stepwise growth of dendritic fragments (dendrons) from the periphery to a central core. This compound is an ideal building block for this methodology.

Experimental Protocol: Synthesis of a Second-Generation Dendron

This protocol describes the synthesis of a second-generation (G2) polyamide dendron using a convergent approach.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

Procedure:

  • First Generation (G1) Dendron Synthesis:

    • Dissolve this compound and benzylamine in DCM.

    • Add DCC and a catalytic amount of DMAP to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the dicyclohexylurea byproduct and wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the resulting G1 dendron with Boc-protected terminal groups by column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient).

  • Deprotection of G1 Dendron:

    • Dissolve the purified G1 dendron in DCM and add an excess of TFA.

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected G1 dendron with terminal amine groups.

  • Second Generation (G2) Dendron Synthesis:

    • Dissolve the deprotected G1 dendron and two equivalents of this compound in DCM.

    • Add DCC and DMAP at 0 °C.

    • Follow the same reaction and purification steps as for the G1 dendron synthesis to obtain the G2 dendron with a benzylamine core and Boc-protected terminal groups.

Logical Relationship of Convergent Dendrimer Synthesis

convergent_synthesis cluster_G0 Generation 0 cluster_Core Core cluster_G1 Generation 1 cluster_G2 Generation 2 G0 This compound G1_protected G1 Dendron (Boc-protected) G0->G1_protected G2_protected G2 Dendron (Boc-protected) G0->G2_protected Core Benzylamine Core->G1_protected G1_deprotected G1 Dendron (amine-terminated) G1_protected->G1_deprotected Deprotection (TFA) G1_deprotected->G2_protected

Caption: Convergent synthesis of a G2 dendron.

Application 3: Preparation of Thin-Film Composite Membranes

The deprotected form, 3,5-diaminobenzoic acid (DABA), is a valuable monomer for the fabrication of thin-film composite (TFC) membranes for nanofiltration and reverse osmosis via interfacial polymerization. The carboxylic acid groups on the polymer backbone enhance the hydrophilicity of the membrane, which can improve water flux and fouling resistance.

Experimental Protocol: Interfacial Polymerization

This protocol describes the preparation of a TFC membrane on a porous support.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Porous support membrane (e.g., polysulfone)

  • Trimesoyl chloride (TMC)

  • Hexane

  • Deionized water

Procedure:

  • Monomer Preparation:

    • Deprotect this compound using TFA in DCM as described in the hyperbranched polymer protocol to obtain 3,5-diaminobenzoic acid (DABA).

    • Prepare an aqueous solution of DABA (e.g., 2% w/v).

    • Prepare an organic solution of TMC in hexane (e.g., 0.1% w/v).

  • Membrane Fabrication:

    • Immerse the porous support membrane in the aqueous DABA solution for a specified time (e.g., 2 minutes).

    • Remove the support from the solution and remove excess solution from the surface using an air knife or rubber roller.

    • Immerse the DABA-saturated support into the organic TMC solution for a shorter duration (e.g., 1 minute) to allow for interfacial polymerization to occur at the interface of the two immiscible liquids.

    • Remove the resulting TFC membrane from the TMC solution and heat-cure it in an oven at a specific temperature and time (e.g., 60-80 °C for 5-10 minutes) to complete the polymerization and cross-linking.

    • Thoroughly rinse the membrane with deionized water and store it in water until use.

Performance Data of TFC Membranes

The performance of the resulting TFC membranes can be evaluated by measuring their water flux and salt rejection.

Membrane TypeWater Permeance (L m⁻² h⁻¹ bar⁻¹)NaCl Rejection (%)Reference
TMC-DABA2.2>90[1]
TMC-MPD (conventional)1.5>90[1]

TMC: Trimesoyl chloride; DABA: 3,5-diaminobenzoic acid; MPD: m-phenylenediamine. The TMC-DABA chemistry offers a significant increase in water permeance compared to conventional TMC-MPD membranes at a similar rejection level.[1]

Experimental Workflow for TFC Membrane Fabrication

TFC_fabrication Monomer_Prep Monomer Preparation (Deprotection of Boc-monomer) Support_Immersion Immerse Porous Support in Aqueous DABA Solution Monomer_Prep->Support_Immersion Excess_Removal Remove Excess Aqueous Solution Support_Immersion->Excess_Removal Interfacial_Poly Immerse in Organic TMC Solution (Interfacial Polymerization) Excess_Removal->Interfacial_Poly Curing Heat Curing Interfacial_Poly->Curing Rinsing_Storage Rinsing and Storage Curing->Rinsing_Storage

Caption: Workflow for TFC membrane fabrication.

References

Application Notes and Protocols for the Utilization of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for leveraging 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid as a versatile scaffold in the discovery of novel therapeutic agents. The presence of two Boc-protected amino groups and a carboxylic acid on a central phenyl ring makes this molecule an ideal starting point for the synthesis of peptidomimetics, combinatorial libraries, and targeted drug candidates.

Introduction

This compound is a valuable building block in medicinal chemistry. Its rigid aromatic core provides a pre-organized framework for the attachment of various pharmacophores, while the orthogonally protected functional groups allow for selective chemical modifications. The carboxylic acid moiety is readily activated for amide bond formation, a ubiquitous linkage in pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting groups are stable under many reaction conditions and can be efficiently removed under acidic conditions to liberate the primary amines for further functionalization. This bifunctional nature is particularly useful for creating diverse molecular architectures for screening in drug discovery campaigns.[1]

Core Applications in Drug Discovery

  • Scaffold for Peptidomimetics: The rigid benzoic acid core can be incorporated into peptide sequences to induce specific secondary structures or to serve as a non-natural amino acid surrogate, potentially enhancing proteolytic stability and bioavailability.

  • Combinatorial Chemistry: The three functional groups serve as anchor points for the creation of diverse compound libraries for high-throughput screening against various biological targets.[1]

  • Linker Synthesis: This molecule can be used in the development of bifunctional linkers, for example, in Proteolysis Targeting Chimeras (PROTACs), where it can connect a target-binding ligand to an E3 ligase-recruiting moiety.

  • Synthesis of Bioactive Molecules: The 3,5-diaminobenzoic acid core, obtained after deprotection, is found in a variety of synthetic bioactive molecules, including potential anticancer and antimicrobial agents.[2][3][4]

Data Presentation: Representative Biological Activities of Diaminobenzoic Acid Derivatives

The following table summarizes representative biological data for compounds synthesized from the core scaffold of 3,5-diaminobenzoic acid. It is important to note that these examples utilize the deprotected form of the target molecule, but they illustrate the potential of this chemical scaffold in generating bioactive compounds.

Compound ClassSpecific Derivative ExampleBiological Target/AssayActivity DataReference
Benzo[a]phenoxazin-6-ylamino)benzoic acid DerivativesCompound 3dCytotoxicity against HeLa cellsIC50: 15.6 µM[2][3]
1,3,5-Triazine Derivatives4-((4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl)amino)benzoic acidAntimicrobial activity against S. aureusMIC: 15.6 µg/mL[4]
Synthetic RetinoidsTAC-101 (4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid)Apoptosis induction in ovarian clear cell adenocarcinoma (RMG-I, RMG-II cell lines)Significant tumor volume reduction in vivo[5]

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations involving this compound.

Protocol 1: General Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general and widely used method for coupling the carboxylic acid of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the amine of interest (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Slowly add EDC·HCl (1.2 eq) in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Protocol 2: Boc-Deprotection to Yield the Diamino Amide

This protocol describes the removal of the Boc protecting groups to expose the two primary amino groups for further functionalization.

Materials:

  • Boc-protected amide from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected amide in DCM (a common ratio is 1:1 DCM:TFA).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess acid.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected diamino amide.

Visualizations

G General Synthetic Workflow A 3,5-Bis(Boc-amino)benzoic Acid C EDC, HOBt, DIPEA in DCM/DMF A->C B Amine (R-NH2) B->C D Boc-Protected Diamino Amide C->D Amide Coupling E TFA in DCM D->E F Diamino Amide E->F Boc Deprotection G Further Functionalization (e.g., Acylation, Alkylation) F->G

Caption: Synthetic workflow for the derivatization of this compound.

G Apoptosis Signaling Pathway Drug Bioactive Derivative (e.g., TAC-101) Cell Cancer Cell Drug->Cell Receptor Cellular Target Cell->Receptor Signal Signal Transduction Cascade Receptor->Signal Caspase9 Caspase-9 Activation Signal->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by a bioactive derivative.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inadequate Reagent Activity: The di-tert-butyl dicarbonate (Boc₂O) may have degraded due to improper storage (exposure to moisture or heat).2. Low Nucleophilicity of the Amine: The amino groups of 3,5-diaminobenzoic acid may not be sufficiently nucleophilic under the reaction conditions.3. Incorrect Stoichiometry: An insufficient amount of Boc₂O will result in incomplete reaction.1. Use fresh, high-purity Boc₂O. Store it in a cool, dry place.2. Ensure the reaction is performed under appropriate basic conditions to deprotonate the amino groups, enhancing their nucleophilicity. The use of a base like triethylamine (TEA) or sodium bicarbonate is common.[1][2]3. Use a slight excess of Boc₂O (e.g., 2.2 to 2.5 equivalents) to ensure complete di-protection.
Formation of Mono-Boc Protected Byproduct 1. Insufficient Boc₂O: Not enough Boc₂O was used to react with both amino groups.2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase the equivalents of Boc₂O to ensure both amino groups are protected.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the mono-protected intermediate.
Presence of Unreacted Starting Material 1. Poor Solubility of 3,5-Diaminobenzoic Acid: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction.2. Inefficient Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.1. Choose a suitable solvent system to ensure the solubility of the starting material. A mixture of water, methanol, and triethylamine has been reported to be effective for similar reactions.[3]2. Ensure vigorous and efficient stirring throughout the reaction.
Formation of Insoluble Precipitate During Reaction 1. Product Precipitation: The desired product, this compound, may be insoluble in the reaction solvent.2. Formation of t-butanol byproduct: The reaction of Boc₂O with the amine generates t-butanol, which can lead to the formation of a thick slurry.[3]1. This can be a normal observation. The product can often be isolated by filtration after the reaction is complete.2. The slurry can be managed by ensuring adequate stirring. The product can be isolated by evaporation of the solvent followed by purification.[3]
Difficulty in Product Purification 1. Removal of Excess Boc₂O: Unreacted Boc₂O and its byproducts can be difficult to remove from the final product.2. Separation from Byproducts: Challenges in separating the desired di-Boc protected product from the mono-Boc protected intermediate and other impurities.1. Excess Boc₂O can be removed under high vacuum as it will sublimate.[3] Washing the crude product with a non-polar solvent like hexane can also help.2. Purification can be achieved by recrystallization or column chromatography. A typical workup involves an acidic wash (e.g., with 1 M HCl), followed by extraction with an organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Boc protection of 3,5-diaminobenzoic acid?

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amino group attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms an unstable tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate group. This group subsequently decomposes into carbon dioxide and tert-butoxide. The tert-butoxide is a base that deprotonates the newly formed carbamate.[5]

Q2: Is a base always necessary for this reaction?

While the reaction can proceed without an external base, as the byproduct tert-butoxide is basic, the addition of a base like triethylamine (TEA) or sodium bicarbonate is highly recommended.[6] The base neutralizes the protonated amine intermediate, driving the reaction towards completion and improving the overall yield.[6]

Q3: What are the optimal reaction conditions for maximizing the yield?

High yields (often in the range of 90-97% for similar reactions) are typically achieved by using a slight excess of Boc₂O (1.6 equivalents per amino group) in a solvent system that ensures the solubility of the starting material, such as a mixture of water, methanol, and triethylamine.[3] The reaction can be gently heated (e.g., to 55°C) and allowed to proceed overnight to ensure completion.[3]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. This allows you to determine when the reaction is complete.

Q5: What are the common side reactions and how can they be minimized?

The most common side reaction is the formation of the mono-Boc protected product, 3-amino-5-((tert-butoxycarbonyl)amino)benzoic acid. This can be minimized by using a sufficient excess of Boc₂O and ensuring the reaction goes to completion by allowing for adequate reaction time and monitoring via TLC.

Experimental Protocols

A detailed experimental protocol for a similar Boc protection reaction which can be adapted is provided below. High yields have been reported for this type of reaction.[3]

General Procedure for Boc Protection of an Amine:

  • Dissolution: Dissolve the amine (e.g., 3,5-diaminobenzoic acid) in a 10:10:7 mixture of water, methanol, and triethylamine.

  • Addition of Boc₂O: Slowly add solid di-tert-butyl dicarbonate (1.6 equivalents per amino group) to the stirring solution. A small amount of methanol can be used to rinse the weighing container.

  • Reaction: Heat the solution to 55°C and stir for 16 hours (overnight). A thick slurry may form due to the production of t-butanol.[3]

  • Work-up: Allow the reaction mixture to cool to room temperature. Evaporate the solvent to dryness under high vacuum.

  • Purification: The resulting solid can be left under high vacuum for an extended period (e.g., 72 hours) to sublimate any residual Boc₂O.[3] Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

While specific yield data for the synthesis of this compound under varied conditions is not extensively reported in the literature, high yields are generally expected for Boc protection reactions. For a similar mono-protected compound, 3-(((tert-butoxy)carbonyl)amino)benzoic acid, a yield of 91% has been reported.[7] For Boc protection of various amines, yields are often in the 90-97% range.[3]

Parameter Condition Reported Yield (%) Reference
Substrate 3-aminobenzoic acid91[7]
Solvent System Water/Methanol/Triethylamine (10:10:7)90-97 (for various amines)[3]
Base TriethylamineGenerally High[2]
Boc₂O Equivalents 1.6 per amine90-97 (for various amines)[3]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield A Low or No Product Yield B Check Reagent Quality (Boc₂O) A->B C Verify Reaction Conditions (Base, Solvent, Temperature) A->C D Confirm Stoichiometry (Excess Boc₂O) A->D E Incomplete Reaction A->E F Use Fresh Reagents B->F G Optimize Base and Solvent C->G H Increase Boc₂O Equivalents D->H I Increase Reaction Time/ Monitor by TLC E->I J Product Obtained F->J G->J H->J I->J

Caption: Troubleshooting workflow for low yield.

Synthesis Pathway

SynthesisPathway Synthesis of this compound Start 3,5-Diaminobenzoic Acid Reagent Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., TEA) Start->Reagent Reaction Product This compound Reagent->Product Nucleophilic Acyl Substitution

Caption: Synthesis pathway overview.

References

troubleshooting side reactions in 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most common side reaction is the formation of the mono-Boc-protected intermediate, 3-amino-5-((tert-butoxycarbonyl)amino)benzoic acid. This occurs when only one of the two amino groups on 3,5-diaminobenzoic acid reacts with the Boc anhydride. Over-protection to form a tri-Boc species is less common under standard conditions but can occur with a large excess of Boc anhydride and harsh conditions.

Q2: Why is my 3,5-diaminobenzoic acid not dissolving in the reaction solvent?

A2: 3,5-Diaminobenzoic acid has poor solubility in many common organic solvents. To improve solubility, a co-solvent system, such as tetrahydrofuran (THF) and water, is often employed. The use of a base, such as sodium hydroxide or sodium bicarbonate, will deprotonate the carboxylic acid and the ammonium salts, increasing the solubility of the starting material in aqueous solutions.

Q3: What is the role of the base in this reaction?

A3: The base plays a crucial role in neutralizing the acidic byproducts of the reaction and in deprotonating the amine to regenerate its nucleophilicity. Common bases include sodium bicarbonate, sodium hydroxide, and triethylamine (TEA). The choice of base can influence the reaction rate and the formation of side products.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the starting material, the mono-protected intermediate, and the desired di-protected product. The spots can be visualized under UV light or by using a staining agent like ninhydrin, which is specific for primary amines.

Q5: What is the best way to purify the final product?

A5: The most common method for purifying this compound is recrystallization.[1][2][3] A suitable solvent system for recrystallization is typically a mixture of an organic solvent in which the compound is soluble at high temperatures and a poor solvent in which it is insoluble at low temperatures (e.g., ethyl acetate/hexanes or methanol/water).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.- Increase the reaction time. - Ensure stoichiometric amounts of Boc-anhydride (a slight excess, e.g., 2.2 equivalents, is often used). - Check the quality of the Boc-anhydride, as it can degrade over time.
Formation of mono-Boc-protected side product.- Ensure adequate stirring to maintain a homogeneous reaction mixture. - Consider portion-wise addition of the Boc-anhydride to maintain a consistent concentration.
Poor solubility of starting material.- Use a co-solvent system like THF/water. - Ensure the pH of the aqueous layer is sufficiently basic to dissolve the 3,5-diaminobenzoic acid.
Presence of Multiple Spots on TLC (Incomplete Reaction) Insufficient reaction time or temperature.- Continue stirring the reaction at room temperature for a longer period (up to 24 hours). - Gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion, but should be done cautiously to avoid degradation.
Inadequate amount of Boc-anhydride or base.- Add an additional portion of Boc-anhydride and base and continue to monitor by TLC.
Product is an oil and does not crystallize Presence of impurities.- Attempt to purify a small amount of the oil by column chromatography to obtain a pure sample that may act as a seed crystal. - Try different solvent systems for recrystallization.
Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be inhibiting crystallization.
Difficulty in Isolating the Product after Acidification Product precipitating as a fine, difficult-to-filter solid.- Cool the acidified mixture in an ice bath for a longer period to encourage the formation of larger crystals. - Use a centrifuge to pellet the solid before decanting the supernatant.
Product remains in the aqueous layer.- Perform multiple extractions with an organic solvent like ethyl acetate to ensure complete removal of the product from the aqueous phase. - Salting out the aqueous layer by adding sodium chloride can decrease the solubility of the product and improve extraction efficiency.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common methods for the Boc protection of aminobenzoic acids.

Materials:

  • 3,5-Diaminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,5-diaminobenzoic acid (1.0 eq) in a mixture of THF and an aqueous solution of sodium bicarbonate (2.2 eq) or sodium hydroxide (2.2 eq). Stir until the solid is completely dissolved.

  • To the stirred solution, add di-tert-butyl dicarbonate (2.2-2.4 eq) either as a solid in one portion or dissolved in a small amount of THF.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Visualizations

Reaction Workflow

G Synthesis of this compound Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dissolve 3,5-Diaminobenzoic Acid Dissolve 3,5-Diaminobenzoic Acid Add Base (e.g., NaHCO3) Add Base (e.g., NaHCO3) Dissolve 3,5-Diaminobenzoic Acid->Add Base (e.g., NaHCO3) Add Solvent (THF/Water) Add Solvent (THF/Water) Add Base (e.g., NaHCO3)->Add Solvent (THF/Water) Add (Boc)2O Add (Boc)2O Add Solvent (THF/Water)->Add (Boc)2O Stir at Room Temperature (12-24h) Stir at Room Temperature (12-24h) Add (Boc)2O->Stir at Room Temperature (12-24h) Monitor by TLC Monitor by TLC Stir at Room Temperature (12-24h)->Monitor by TLC Remove THF Remove THF Monitor by TLC->Remove THF If complete Acidify with HCl Acidify with HCl Remove THF->Acidify with HCl Extract with Ethyl Acetate Extract with Ethyl Acetate Acidify with HCl->Extract with Ethyl Acetate Wash with Water and Brine Wash with Water and Brine Extract with Ethyl Acetate->Wash with Water and Brine Dry and Concentrate Dry and Concentrate Wash with Water and Brine->Dry and Concentrate Recrystallize (Ethyl Acetate/Hexanes) Recrystallize (Ethyl Acetate/Hexanes) Dry and Concentrate->Recrystallize (Ethyl Acetate/Hexanes) Filter and Dry Filter and Dry Recrystallize (Ethyl Acetate/Hexanes)->Filter and Dry Final Product Final Product Filter and Dry->Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield Low Yield Low Yield Check TLC Check TLC Low Yield->Check TLC Incomplete Reaction Incomplete Reaction Check TLC->Incomplete Reaction Starting material present Mono-Boc Product Mono-Boc Product Check TLC->Mono-Boc Product Intermediate present Poor Solubility Poor Solubility Check TLC->Poor Solubility Inhomogeneous mixture Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Add More (Boc)2O Add More (Boc)2O Incomplete Reaction->Add More (Boc)2O Mono-Boc Product->Add More (Boc)2O Optimize Solvent/Base Optimize Solvent/Base Poor Solubility->Optimize Solvent/Base

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Purification of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of crude this compound.

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route but typically include:

  • Unreacted 3,5-Diaminobenzoic Acid: The starting material for the Boc-protection step.

  • Mono-Boc-protected 3,5-Diaminobenzoic Acid: An intermediate where only one of the two amino groups has been protected.

  • Residual Reagents: Such as di-tert-butyl dicarbonate (Boc)₂O and coupling agents.

  • Byproducts from Side Reactions: These can include products from the degradation of reagents or the target molecule.[1]

Q2: My product oils out during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue where the compound separates from the solution as a supersaturated liquid. Here are some strategies to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.

  • Solvent Adjustment: Your solution may be too concentrated or the solvent system may not be optimal. Try adding a small amount of the "good" solvent (the one in which the compound is more soluble) to the oil, heat to dissolve, and then cool slowly. Alternatively, if using a mixed solvent system, you may need to adjust the ratio of the "good" to the "poor" solvent.[2]

  • Slow Cooling: Ensure the solution cools down slowly. Rapid cooling can favor oil formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.

Q3: I am not getting any crystal formation even after cooling the solution for an extended period. What are the possible reasons and solutions?

A3: A lack of crystal formation is usually due to either the solution being too dilute or the presence of impurities that inhibit crystallization.

  • Increase Concentration: The solution may not be supersaturated. Try removing some of the solvent by evaporation and then allow the solution to cool again.[2]

  • Change Solvent System: The chosen solvent system may not be appropriate for your compound. Experiment with different solvent systems. For Boc-protected amino acids, common choices include ethyl acetate/hexane and ethanol/water.[2][3]

  • Pre-purification: If significant impurities are present, they can interfere with crystal lattice formation. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.

Q4: What is a good starting point for a recrystallization solvent system for this compound?

A4: Based on protocols for similar Boc-protected aminobenzoic acids, a mixed solvent system of a polar solvent in which the compound is soluble at elevated temperatures and a non-polar solvent in which it is less soluble is a good starting point. A combination of ethyl acetate (good solvent) and petroleum ether or hexane (poor solvent) is a commonly used and effective system for this class of compounds.[4] An alternative could be an ethanol/water mixture.[5]

Q5: How can I effectively remove the mono-Boc-protected impurity?

A5: The polarity difference between the di-Boc-protected product and the mono-Boc-protected impurity allows for separation by column chromatography. The di-Boc compound is less polar and will elute first. Recrystallization can also be effective if the solubility difference between the two compounds in the chosen solvent system is significant.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound. Disclaimer: The data presented here are typical examples and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodParameterCrude MaterialPurified Product
Recrystallization Purity (by HPLC)~90%>98%
YieldN/A80-90%
AppearanceOff-white powderWhite solid
Column Chromatography Purity (by HPLC)~90%>99%
YieldN/A60-80%
AppearanceOff-white powderWhite solid

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Petroleum Ether

This protocol is a representative method for the purification of crude this compound.

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir and gently heat the mixture until all the solid dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add petroleum ether dropwise with continuous swirling until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using flash column chromatography.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. A common starting point is a gradient of ethyl acetate in petroleum ether (e.g., starting from 10:90 and gradually increasing the polarity).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol crude_recrys Crude Product dissolve Dissolve in hot 'good' solvent (e.g., Ethyl Acetate) crude_recrys->dissolve add_poor Add 'poor' solvent (e.g., Petroleum Ether) till cloudy dissolve->add_poor clarify Add drops of 'good' solvent to clarify add_poor->clarify cool Slowly cool to room temperature clarify->cool ice_bath Cool in ice bath cool->ice_bath filter_recrys Vacuum Filtration ice_bath->filter_recrys pure_recrys Pure Crystalline Product filter_recrys->pure_recrys crude_chrom Crude Product load Load onto Silica Gel Column crude_chrom->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: General experimental workflows for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No scratch Scratch flask oiling_out->scratch Yes concentrate Increase concentration (evaporate solvent) no_crystals->concentrate Yes seed Add seed crystal scratch->seed adjust_solvent Adjust solvent ratio seed->adjust_solvent slow_cool Ensure slow cooling adjust_solvent->slow_cool end Successful Purification slow_cool->end change_solvent Try different solvent system concentrate->change_solvent pre_purify Pre-purify via silica plug change_solvent->pre_purify pre_purify->end

Caption: A troubleshooting decision tree for common crystallization problems.

References

Technical Support Center: Optimization of Amide Coupling Reactions for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amide coupling of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when coupling this compound?

A1: The primary challenges include incomplete or slow reactions due to the steric hindrance from the two bulky tert-butoxycarbonyl (Boc) protecting groups. Other common issues are side reactions, such as racemization if coupling to a chiral amine, and difficulty in purification due to byproducts from the coupling reagents.

Q2: Which coupling reagents are recommended for this substrate?

A2: For sterically hindered carboxylic acids like this compound, high-efficiency coupling reagents are recommended.[1] Phosphonium salts like PyBOP® and aminium/uronium salts such as HBTU, HATU, and COMU are generally more effective than standard carbodiimides like DCC or EDC alone.[2] These reagents often lead to faster reactions and higher yields.

Q3: What role do additives like HOBt, HOAt, or OxymaPure play?

A3: Additives are crucial for suppressing side reactions and improving reaction rates.[3]

  • HOBt (1-Hydroxybenzotriazole): Minimizes racemization when used with carbodiimides.[2]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization and can accelerate the coupling reaction. Reagents that incorporate HOAt, like HATU, are highly efficient.[4]

  • OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt that also minimizes racemization.[3][5]

Q4: How does the choice of base affect the reaction?

A4: The base is critical for neutralizing acidic components and facilitating the reaction. However, a strong or sterically hindered base can also promote side reactions.

  • DIPEA (N,N-Diisopropylethylamine): A common, non-nucleophilic base used in peptide coupling.[3]

  • NMM (N-Methylmorpholine) or Collidine: These are weaker bases that can be beneficial in reducing racemization.[6]

Q5: What are the recommended solvents for this coupling reaction?

A5: The choice of solvent is important for ensuring all reactants remain in solution.

  • DMF (Dimethylformamide): A common solvent for peptide coupling due to its excellent solvating properties.[4]

  • DCM (Dichloromethane): Also widely used, particularly with carbodiimide reagents like DCC.[4]

  • NMP (N-Methyl-2-pyrrolidone): Can be a good alternative to DMF, especially for less soluble reactants.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Activation of Carboxylic Acid: The coupling reagent may not be efficient enough to activate the sterically hindered carboxylic acid.• Switch to a more powerful coupling reagent like HATU or COMU.[1] • Increase the equivalents of the coupling reagent and the protected benzoic acid (e.g., 1.2-1.5 equivalents).
2. Poor Solubility of Reactants: this compound or the amine component may not be fully dissolved.• Ensure all reactants are fully dissolved before initiating the reaction. • Consider switching to a better solvent like NMP or using a solvent mixture (e.g., DMF/DCM).[7]
3. Incomplete Reaction: The reaction may be slow due to steric hindrance.• Extend the reaction time (e.g., from 2-4 hours to overnight).[1] • Gently heat the reaction (e.g., to 40-50 °C), but monitor for potential side reactions.[8]
Presence of Multiple Byproducts 1. N-acylurea Formation (with carbodiimides): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[3][9]• Add an additive like HOBt or OxymaPure to trap the active ester and prevent rearrangement.[3] • Perform the reaction at a lower temperature (0 °C to room temperature).[3]
2. Guanidinylation of the Amine (with uronium reagents): Excess uronium reagent (like HBTU or HATU) can react with the free amine, leading to a guanidinylated byproduct that terminates the reaction.[10][11]• Avoid using a large excess of the uronium reagent.[4] • Ensure the carboxylic acid is pre-activated with the coupling reagent for a short period before adding the amine.
Racemization of the Amine Component 1. Over-activation of the Carboxylic Acid: Prolonged pre-activation can increase the risk of racemization.• Minimize the pre-activation time before adding the amine.[6]
2. Use of a Strong Base: Strong bases can promote the formation of an oxazolone intermediate, which leads to racemization.• Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[6]
3. High Reaction Temperature: Elevated temperatures can increase the rate of racemization.• Perform the coupling at room temperature or below if possible.[6]

Experimental Protocols

Protocol 1: General Coupling using HATU
  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 5-10 minutes at room temperature for pre-activation.

  • Coupling: Add the amine component (1.0 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Carbodiimide Coupling with EDC/OxymaPure
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the amine component (1.0 eq), and OxymaPure (1.1 eq) in anhydrous DCM or DMF.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove any urea byproduct if necessary. Dilute the filtrate with an appropriate organic solvent and wash with a mild acid and base as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling ReagentAdditiveBaseTypical SolventRelative CostKey AdvantagesPotential Issues
EDC·HCl HOBt or OxymaPureDIPEA/NMMDMF, DCMLowWater-soluble byproducts, easy to remove.[2]N-acylurea formation, lower reactivity for hindered substrates.[9]
DCC HOBt-DCMLowInexpensive and effective.Insoluble DCU byproduct can complicate purification.[2][12]
HBTU -DIPEADMFMediumHigh efficiency, stable.[2]Potential for guanidinylation of the amine.[10]
HATU -DIPEADMFHighVery high reactivity, low racemization, good for hindered couplings.[4]Higher cost, potential for guanidinylation.[11]
PyBOP® -DIPEADMFHighHigh efficiency, byproducts are less hazardous than BOP.[2][4]Moderate solution stability.
COMU -DIPEADMFHighHigh reactivity comparable to HATU, safer byproducts (non-explosive).[1][3]Higher cost.

Visualizations

G cluster_start Start cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve Acid, Amine, & Coupling Additive add_reagent Add Coupling Reagent (e.g., HATU, EDC) start->add_reagent add_base Add Base (e.g., DIPEA) add_reagent->add_base react Stir at RT or 0°C (2-12h) add_base->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (Acid/Base Wash) monitor->workup Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General workflow for the coupling of this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Poor Reagent Activity problem->cause1 cause2 Steric Hindrance problem->cause2 cause3 Poor Solubility problem->cause3 sol1 Switch to HATU/COMU cause1->sol1 sol2 Increase Reaction Time/ Temperature cause2->sol2 sol3 Use NMP Solvent cause3->sol3

Caption: Troubleshooting logic for low-yield coupling reactions.

References

stability issues and degradation of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Stability and Degradation Profile

This compound is a synthetic building block widely used in the synthesis of peptides, peptidomimetics, and other complex organic molecules. The stability of this compound is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting groups.

General Stability:

  • Stable: The Boc group is generally stable under basic and nucleophilic conditions.[1][2]

  • Labile: It is sensitive to acidic conditions, which lead to its removal.[1] High temperatures can also cause the deprotection of the Boc group.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the expected stability based on the known behavior of the Boc protecting group under various conditions.

ConditionReagent/SolventTemperatureExpected StabilityPotential Degradation Products
Acidic Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Room TemperatureLow3,5-Diaminobenzoic acid, tert-butyl cation, isobutylene, CO2
Hydrochloric acid (HCl) in Dioxane/MethanolRoom TemperatureLow3,5-Diaminobenzoic acid, tert-butyl cation, isobutylene, CO2
Acetic AcidRoom TemperatureModerateSlow degradation to 3,5-Diaminobenzoic acid
Basic Piperidine, Sodium Hydroxide (NaOH)Room TemperatureHighGenerally stable
Reductive H₂, Pd/CRoom TemperatureHighGenerally stable
Thermal High Boiling Point Solvents (e.g., Toluene, TFE)> 150°CLow3,5-Diaminobenzoic acid and byproducts from thermal decomposition.[3]
Photochemical UV radiationAmbientModerate to LowPotential for radical-based degradation pathways, though specific data is limited.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.

Issue 1: Unexpected Loss of Boc Protecting Group

Symptoms:

  • Appearance of a more polar spot on Thin Layer Chromatography (TLC) corresponding to the deprotected diamine.

  • Mass spectrometry data shows the mass of 3,5-diaminobenzoic acid or a mono-deprotected intermediate.

  • Broad or absent Boc proton signals in ¹H NMR spectrum.

Potential Causes and Solutions:

CauseSolution
Acidic Contaminants: Traces of acid in solvents, on glassware, or in other reagents.Ensure all solvents are freshly distilled and neutral. Rinse glassware with a dilute base solution (e.g., 1% triethylamine in methanol) followed by distilled water and oven drying. Use high-purity reagents.
Inappropriate Solvent for Storage: Storing the compound in acidic solvents (e.g., solutions containing TFA or HCl).Store the compound as a solid in a cool, dry place. If a stock solution is necessary, use a non-acidic, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) and store at low temperatures (-20°C).
Elevated Temperatures: Exposure to high temperatures during a reaction or work-up.Avoid heating reactions above 80°C for extended periods if the Boc group needs to be preserved. If heating is necessary, monitor the reaction closely for deprotection.[3]
Accidental Exposure to Strong Acids: Cross-contamination from other experiments.Maintain strict separation of acidic and base-sensitive reactions and reagents in the laboratory.
Issue 2: Incomplete or Slow Reactions

Symptoms:

  • Persistence of starting material in the reaction mixture as observed by TLC or LC-MS.

  • Low yield of the desired product.

Potential Causes and Solutions:

CauseSolution
Steric Hindrance: The bulky Boc groups can sterically hinder the carboxylic acid functionality.Use more reactive coupling agents (e.g., HATU, HBTU) or activating agents (e.g., converting the carboxylic acid to an acid chloride) to overcome steric hindrance. Increase the reaction time or temperature moderately, while monitoring for Boc group stability.
Poor Solubility: The compound may not be fully dissolved in the reaction solvent.Test the solubility of the compound in various solvents before starting the reaction. Consider using a co-solvent system or a solvent in which the compound is more soluble.
Deactivated Reagents: The coupling agents or bases may have degraded.Use freshly opened or properly stored reagents.
Issue 3: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that are not the starting material or the desired product.

  • Complex ¹H NMR spectrum with unexpected signals.

Potential Causes and Solutions:

CauseSolution
Self-Condensation: The carboxylic acid of one molecule may react with the deprotected amine of another molecule if partial deprotection occurs.Ensure the reaction is performed under strictly anhydrous and non-acidic conditions to prevent premature deprotection.
Side Reactions with Reagents: The reagents used may react with the Boc group or the aromatic ring.Carefully review the compatibility of all reagents with the Boc protecting group and the benzoic acid moiety. Avoid strongly electrophilic reagents that could react with the electron-rich aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored as a solid in a tightly sealed container in a cool (2-8°C), dry, and dark place. Avoid exposure to acidic vapors and moisture.

Q2: How can I monitor the stability of the compound in my reaction?

A2: The stability can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a silica TLC plate, the deprotected 3,5-diaminobenzoic acid will have a significantly lower Rf value (be more polar) than the starting material. LC-MS can be used to monitor for the appearance of the mass corresponding to the deprotected product.

Q3: What is the primary degradation pathway for this compound?

A3: The primary chemical degradation pathway under laboratory conditions is acid-catalyzed hydrolysis of the Boc protecting groups. This proceeds through the formation of a stable tert-butyl cation, which then eliminates a proton to form isobutylene, with the release of carbon dioxide and the free amine.

Q4: Can I use this compound in reactions that require heating?

A4: Yes, but with caution. While the Boc group has some thermal stability, prolonged heating at high temperatures (>150°C) can lead to its removal.[3] If heating is necessary, it is recommended to keep the temperature as low as possible and for the shortest duration necessary. Monitoring the reaction for deprotection is crucial.

Q5: What are the best analytical techniques to confirm the integrity of the compound after storage?

A5: ¹H NMR spectroscopy is an excellent method to confirm the presence of the Boc groups (a characteristic singlet at ~1.5 ppm integrating to 18 protons). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) with a UV detector.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

This protocol outlines a method to assess the stability of this compound under specific conditions (e.g., in a particular solvent or at a certain pH).

Materials:

  • This compound

  • HPLC grade solvent of interest (e.g., acetonitrile, methanol, THF)

  • Buffer solutions of desired pH

  • HPLC system with a C18 column and UV detector (detection at ~254 nm)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several vials. For pH stability, add the appropriate buffer.

  • Incubation: Store the vials under the desired conditions (e.g., specific temperature, light exposure).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a sample from one of the vials.

  • HPLC Analysis: Inject the sample into the HPLC system. Use a suitable gradient method to separate the parent compound from any potential degradants (e.g., a water/acetonitrile gradient with 0.1% formic acid).

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be noted and, if possible, identified by mass spectrometry.

Visualizations

degradation_pathway compound This compound intermediate Mono-deprotected Intermediate compound->intermediate H⁺ / Δ byproducts 2x (tert-butyl cation + CO₂) compound->byproducts product 3,5-Diaminobenzoic acid intermediate->product H⁺ / Δ intermediate->byproducts

Caption: Acid-catalyzed or thermal degradation pathway.

troubleshooting_workflow start Experiment Issue Observed check_deprotection Check for Boc Deprotection (TLC, LC-MS, NMR) start->check_deprotection check_reaction_progress Check Reaction Progress (TLC, LC-MS) start->check_reaction_progress deprotection_yes Deprotection Occurred check_deprotection->deprotection_yes Yes deprotection_no No Deprotection check_deprotection->deprotection_no No incomplete_reaction Incomplete Reaction check_reaction_progress->incomplete_reaction No complete_reaction Reaction Complete check_reaction_progress->complete_reaction Yes solution_deprotection Identify and Eliminate Acid/Heat Source deprotection_yes->solution_deprotection solution_incomplete Optimize Reaction Conditions (Reagents, Solubility, Temp.) incomplete_reaction->solution_incomplete solution_side_products Analyze Side Products and Adjust Conditions complete_reaction->solution_side_products Side Products Present

Caption: Troubleshooting workflow for experimental issues.

References

challenges in scaling up the production of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory-scale synthesis involves the protection of the two amino groups of 3,5-diaminobenzoic acid (DABA) using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent. The fundamental reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the Boc anhydride.

Q2: What are the critical parameters to control during the scale-up of this reaction?

When scaling up the synthesis, the following parameters are critical to monitor and control:

  • Temperature: The reaction can be exothermic. Proper temperature control is crucial to prevent side reactions and ensure product quality.

  • Reagent Addition Rate: Slow and controlled addition of Boc anhydride is necessary to manage the exotherm and prevent localized high concentrations, which can lead to the formation of byproducts.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high reagent concentration. Inadequate mixing can lead to incomplete conversion and increased byproduct formation.

  • Solvent Selection and Volume: The solvent must be able to dissolve the starting materials and intermediates to a reasonable extent. The solvent volume should be sufficient to allow for effective stirring and heat transfer.

Q3: What are the common byproducts observed during the synthesis of this compound?

Common byproducts can include:

  • Mono-Boc-protected 3,5-diaminobenzoic acid: This results from incomplete reaction where only one of the two amino groups is protected.

  • Over-alkylation products: The tert-butyl cation generated during the reaction can potentially alkylate the aromatic ring, although this is less common under standard conditions.

  • Urea derivatives: These can form from side reactions of the Boc-protected amine, especially if the reaction temperature is not well-controlled.[1]

  • Unreacted 3,5-diaminobenzoic acid: Incomplete conversion will leave the starting material in the final product mixture.

Q4: How can the purity of the final product be improved on a larger scale?

Purification of this compound at scale is typically achieved through crystallization.[2] Key steps for effective purification include:

  • Solvent Selection: Identifying a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is crucial for good recovery.

  • Controlled Cooling: A slow and controlled cooling rate during crystallization promotes the formation of larger, purer crystals.

  • Washing: Washing the isolated crystals with a cold, non-solubilizing solvent helps to remove residual impurities.

  • Recrystallization: If the purity is still not satisfactory, a second crystallization step may be necessary.

Troubleshooting Guides

Problem 1: Incomplete Conversion to the Di-Boc Protected Product

Symptoms:

  • TLC or HPLC analysis shows the presence of significant amounts of mono-Boc-protected intermediate and/or starting material (3,5-diaminobenzoic acid).

  • The isolated yield of the desired product is lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Boc Anhydride Ensure that at least 2.0 equivalents of Boc anhydride per equivalent of 3,5-diaminobenzoic acid are used. On a larger scale, it may be necessary to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
Inadequate Mixing Improve agitation to ensure the reaction mixture is homogeneous. For larger reactors, consider the type of impeller and stirring speed to avoid dead zones.
Low Reaction Temperature While exothermic, the reaction may require a certain temperature to proceed at a reasonable rate. If the reaction is sluggish, consider a modest increase in temperature (e.g., to 30-40 °C) while carefully monitoring for byproduct formation.
Poor Solubility of Starting Material The starting 3,5-diaminobenzoic acid can have limited solubility.[3] Consider using a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility. The use of a base like sodium hydroxide in an aqueous medium can also help to dissolve the starting material by forming the carboxylate salt.
Incorrect Base or Insufficient Amount A base is typically used to neutralize the acid formed during the reaction.[4] Common bases include triethylamine, sodium bicarbonate, or sodium hydroxide. Ensure at least two equivalents of base are used per equivalent of the diamine.
Problem 2: Formation of Significant Amounts of Byproducts

Symptoms:

  • TLC or HPLC analysis shows multiple spots/peaks in addition to the desired product.

  • The isolated product is difficult to purify and may be an oil or a discolored solid.

Possible Causes & Solutions:

CauseRecommended Action
Poor Temperature Control Runaway temperatures can lead to the formation of urea and other degradation products.[1] Implement efficient cooling and control the addition rate of Boc anhydride to maintain the desired reaction temperature.
Localized High Concentrations of Reagents Add the Boc anhydride solution subsurface with good agitation to ensure rapid dispersion. Avoid adding the reagent too quickly, which can create localized "hot spots."
Presence of Water with Certain Reagents If using a non-aqueous system with a base like triethylamine, ensure all reagents and solvents are dry to prevent hydrolysis of the Boc anhydride.

Experimental Protocols

Key Experiment: Boc Protection of 3,5-Diaminobenzoic Acid

Materials:

  • 3,5-Diaminobenzoic acid (DABA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-diaminobenzoic acid (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.1 eq) to the mixture and stir until the DABA is completely dissolved.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Dissolve di-tert-butyl dicarbonate (2.2 eq) in THF.

  • Slowly add the Boc₂O solution to the cooled reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~3 with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification dissolution Dissolve DABA in THF/Water with NaOH cooling Cool to 0-5 °C dissolution->cooling addition Slowly add Boc₂O in THF cooling->addition reaction Stir at Room Temperature (12-16h) addition->reaction solvent_removal Remove THF reaction->solvent_removal Reaction Complete acidification Acidify with HCl solvent_removal->acidification extraction Extract with Ethyl Acetate acidification->extraction drying Dry and Concentrate extraction->drying crystallization Crystallize from Ethyl Acetate/Hexanes drying->crystallization final_product final_product crystallization->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Conversion cluster_byproducts Troubleshooting Byproduct Formation start Low Yield or Impure Product check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low Conversion byproducts Significant Byproducts check_conversion->byproducts Multiple Products check_reagents Verify Stoichiometry of Boc₂O and Base incomplete->check_reagents check_mixing Evaluate Mixing Efficiency incomplete->check_mixing check_solubility Assess Solubility of DABA incomplete->check_solubility check_temp Review Temperature Control byproducts->check_temp check_addition Analyze Reagent Addition Rate byproducts->check_addition solution Implement Corrective Actions check_reagents->solution check_mixing->solution check_solubility->solution check_temp->solution check_addition->solution

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

identifying and removing impurities from 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide will help you troubleshoot potential problems based on analytical observations.

Observation Potential Cause Recommended Solution Analytical Method
Unexpected peaks in ¹H NMR spectrum (singlet around 1.5 ppm is smaller than expected relative to aromatic protons) Incomplete reaction or presence of mono-protected intermediate (3-amino-5-((tert-butoxycarbonyl)amino)benzoic acid).1. Repeat the Boc-protection reaction with fresh di-tert-butyl dicarbonate and ensure anhydrous conditions. 2. Purify the crude product using column chromatography.¹H NMR, HPLC, LC-MS
Broad peak in ¹H NMR, potentially obscuring aromatic signals; presence of starting material signals. Presence of unreacted 3,5-diaminobenzoic acid.1. Perform an acidic workup to remove the basic starting material. 2. Recrystallize the product from a suitable solvent system.¹H NMR, HPLC
Product appears as an oil or fails to crystallize. Presence of residual solvent or other impurities inhibiting crystallization.1. Ensure all solvents from the reaction workup are thoroughly removed under vacuum. 2. Attempt trituration with a non-polar solvent like hexane to induce solidification. 3. Purify by column chromatography before attempting recrystallization.-
Low yield after purification. 1. Product loss during extraction or chromatography. 2. Incomplete reaction.1. Optimize extraction and chromatography conditions (e.g., use of appropriate solvent polarities). 2. Monitor the reaction progress by TLC or HPLC to ensure completion.-
Multiple spots on TLC/peaks in HPLC of the purified product. Co-elution of impurities during chromatography or inefficient recrystallization.1. Adjust the solvent system for column chromatography to achieve better separation. 2. Perform a second recrystallization using a different solvent system.TLC, HPLC

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities can be categorized into three main types:

  • Starting Material Related: Unreacted 3,5-diaminobenzoic acid.

  • Reaction Byproducts: The mono-Boc protected intermediate (3-amino-5-((tert-butoxycarbonyl)amino)benzoic acid).

  • Reagent Related: Byproducts from the decomposition of di-tert-butyl dicarbonate.

Q2: How can I identify these impurities using analytical techniques?

A2:

  • ¹H NMR:

    • Unreacted 3,5-diaminobenzoic acid: Will show characteristic aromatic proton signals that differ from the desired product and will lack the large singlet for the Boc group's methyl protons around 1.5 ppm.[1]

    • Mono-protected intermediate: Will exhibit a singlet for one Boc group (integrating to 9H) and distinct aromatic proton signals compared to the di-substituted product.

    • Pure this compound: Should show a large singlet around 1.5 ppm corresponding to the 18 protons of the two Boc groups, and characteristic aromatic proton signals. For the similar compound 3-((tert-butoxycarbonyl)amino)benzoic acid, aromatic protons appear between 7.4 and 8.1 ppm.[2]

  • HPLC: A pure sample should ideally show a single major peak. Impurities will appear as separate peaks, often with different retention times. A common mobile phase for analysis of similar compounds is a gradient of methanol and water with a small amount of acetic acid.[2]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the main product and any impurities, confirming their identities.

Q3: What is a reliable method for purifying crude this compound?

A3: A two-step purification process is often most effective:

  • Column Chromatography: This is highly effective for removing both more polar impurities (like the starting material) and less polar byproducts. A common eluent system for similar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[2]

  • Recrystallization: Following chromatography, recrystallization can further enhance purity. A solvent system of ethyl acetate and petroleum ether has been shown to be effective for crystallizing similar Boc-protected amino acids.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent (e.g., 50:1 DCM:MeOH).[2]

  • Column Packing: Pack a silica gel column with the chosen eluent system.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the impure solid in a minimum amount of a hot "good" solvent (e.g., ethyl acetate).

  • Induce Cloudiness: Slowly add a "poor" solvent (e.g., petroleum ether or hexane) at room temperature until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Impurity Identification and Removal Workflow

Workflow for Identifying and Removing Impurities cluster_0 Analysis of Crude Product cluster_1 Decision Making cluster_2 Purification Steps cluster_3 Final Product start Crude this compound analysis Analytical Testing (¹H NMR, HPLC, TLC) start->analysis pure Purity > 95%? analysis->pure chromatography Column Chromatography pure->chromatography No end_pure Pure Product pure->end_pure Yes recrystallization Recrystallization chromatography->recrystallization recrystallization->end_pure end_impure Further Purification Needed

Caption: A flowchart illustrating the general workflow for identifying and removing impurities from this compound.

References

common pitfalls in the handling of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective handling and application of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Below you will find troubleshooting advice, frequently asked questions, and key technical data to ensure successful experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during the use of this compound in various experimental settings.

Solubility and Handling

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: Due to the presence of both a polar carboxylic acid group and two bulky, nonpolar Boc groups, the solubility of this compound can be challenging. It is generally sparingly soluble in water and nonpolar solvents. For effective dissolution, consider the following:

  • Recommended Solvents: Good solubility is typically achieved in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). It may also be soluble in alcohols like methanol and ethanol, particularly with gentle heating.

  • Poor Solvents: Avoid relying on nonpolar solvents like hexanes or toluene for dissolution at room temperature.

  • Technique: Gentle warming and sonication can aid in dissolution. However, be mindful of potential thermal degradation if heated excessively.

Q2: The compound appears to be clumping or is difficult to weigh accurately. How should I handle it?

A2: this compound is a solid that can sometimes be static or clump. To ensure accurate handling:

  • Environment: Weigh the compound in a low-humidity environment to prevent moisture absorption, which can lead to clumping.

  • Static: Use an anti-static gun or ionizing bar at the weighing station if you experience significant static cling.

  • Aliquoting: For frequent use, consider preparing a stock solution in a suitable solvent like DMF and storing it under appropriate conditions (see storage section).

Reaction and Coupling

Q3: My coupling reaction with an amine is sluggish or incomplete. What could be the issue?

A3: Incomplete coupling is a frequent issue, often stemming from steric hindrance or suboptimal reaction conditions. The two bulky Boc groups can sterically hinder the approach of nucleophiles to the carboxylic acid.

  • Coupling Reagents: Employ robust coupling reagents known to be effective for sterically hindered substrates. Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than carbodiimides alone for such couplings.[1]

  • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can improve reaction rates and yields.

  • Reaction Time and Temperature: The reaction may require extended reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

  • Base: Ensure the use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), to neutralize any acids present without competing in the reaction.

Q4: I am observing side products in my coupling reaction. What are the likely culprits?

A4: Side product formation can arise from the coupling reagents or the substrate itself.

  • Guanidinylation: If using uronium or aminium-based coupling reagents in excess, they can react with the incoming amine to form a guanidinium byproduct, capping the amine.[1] To avoid this, use the coupling reagent in stoichiometric amounts relative to the carboxylic acid.

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. The addition of additives like HOBt or Oxyma Pure can suppress this side reaction.

Deprotection

Q5: I am struggling with the complete removal of both Boc groups. What are the best practices?

A5: Incomplete deprotection is a common pitfall, especially due to the presence of two Boc groups.

  • Acid Strength and Concentration: A strong acid is required for Boc deprotection. Trifluoroacetic acid (TFA) is most commonly used. A solution of 25-50% TFA in a solvent like dichloromethane (DCM) is a standard protocol.[1] For difficult deprotections, a higher concentration of TFA or neat TFA may be necessary.

  • Reaction Time: Ensure sufficient reaction time. A standard deprotection may take 20-30 minutes, but for complete removal of both groups, a longer duration may be required.[1] Monitoring by LC-MS is crucial to confirm the disappearance of both the starting material and the mono-deprotected intermediate.

  • Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to alkylation of sensitive residues. The use of scavengers like triisopropylsilane (TIS) is highly recommended.

Q6: Are there any alternatives to strong acid for Boc deprotection?

A6: While strong acid is the standard, some methods for Boc deprotection under basic conditions exist, particularly for primary amines with adjacent electron-withdrawing groups. However, for this compound, these methods are generally not recommended due to the stability of the Boc group on an aromatic amine. The Boc group is known for its resistance to hydrolysis under most basic conditions.

Purification and Storage

Q7: What is the best way to purify the final product after a reaction?

A7: The purification method will depend on the nature of your product.

  • Crystallization: If the product is a solid, recrystallization can be an effective method for purification. Benzoic acid and its derivatives can often be recrystallized from water or aqueous ethanol mixtures. The process involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly.

  • Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is a standard technique. A solvent system with a gradient of ethyl acetate in hexanes is a common starting point.

Q8: How should I store this compound?

A8: To ensure the longevity and integrity of the compound:

  • Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Light: Protect from light.

Quantitative Data

Below is a summary of the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₇H₂₄N₂O₆[3][4]
Molecular Weight 352.38 g/mol [3][4]
Appearance White to off-white solid
Purity ≥97%[4]
Storage Temperature 2-8°C[2]

Experimental Protocols

Protocol: Peptide Coupling using HATU

This protocol provides a general method for coupling this compound with a primary amine, which is particularly useful for sterically hindered couplings.[1]

Materials:

  • This compound

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation:

    • In a clean, dry flask under an inert atmosphere, dissolve this compound (1 equivalent) and HATU (1 equivalent) in anhydrous DMF.

    • Add DIEA (2 equivalents) to the solution.

    • Allow the mixture to stir at room temperature for 2-5 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • To the pre-activated solution, add the primary amine (1 equivalent).

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization as appropriate.

Visualizations

Troubleshooting Logic for Incomplete Amide Coupling

G Troubleshooting Incomplete Amide Coupling start Incomplete Coupling Reaction check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents preactivate Implement Pre-activation Step? check_reagents->preactivate yes_preactivate Pre-activate Acid with HATU/HOBt before adding Amine preactivate->yes_preactivate Yes no_preactivate Consider Steric Hindrance preactivate->no_preactivate No end Successful Coupling yes_preactivate->end increase_time_temp Increase Reaction Time or Temperature? no_preactivate->increase_time_temp yes_increase Monitor reaction for longer duration / Gently warm increase_time_temp->yes_increase Yes no_increase Evaluate Coupling Reagent increase_time_temp->no_increase No yes_increase->end change_reagent Switch to a more potent coupling reagent (e.g., HATU) no_increase->change_reagent change_reagent->end

Caption: A flowchart to diagnose and resolve incomplete amide coupling reactions.

Workflow for Boc Deprotection

G Standard Boc Deprotection Workflow start Dissolve Boc-Protected Compound in DCM add_scavenger Add Scavenger (e.g., TIS) start->add_scavenger add_tfa Add TFA (25-50% in DCM) add_scavenger->add_tfa react Stir at Room Temperature (20-30 min) add_tfa->react monitor Monitor by LC-MS for completion react->monitor monitor->react Incomplete workup Concentrate under Reduced Pressure monitor->workup Complete precipitate Precipitate/Triturate with Cold Ether workup->precipitate isolate Isolate Product (Filtration/Centrifugation) precipitate->isolate

References

Technical Support Center: Optimizing Boc Deprotection of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Boc deprotection step for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and efficient deprotection process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Boc deprotection of this compound, presented in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

Question: My deprotection reaction is sluggish or fails to go to completion, even after extended reaction times with standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer: Several factors can contribute to incomplete or slow deprotection:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to efficiently cleave both Boc groups.

  • Low Reaction Temperature: While starting the reaction at 0 °C is common to control exotherms, maintaining this low temperature can significantly slow down the reaction rate.[1]

  • Poor Solubility: The starting material or the partially deprotected intermediate may have poor solubility in the chosen solvent, hindering the reaction.

Recommended Solutions:

SolutionRationale
Increase Acid Concentration Gradually increase the percentage of TFA in dichloromethane (DCM). A common range is 20-50% TFA in DCM.[2]
Elevate Reaction Temperature After the initial addition of acid at a lower temperature, allow the reaction to warm to room temperature.[1]
Use a Stronger Acid System A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a potent alternative to TFA/DCM.[2]
Improve Solubility Consider alternative solvents or solvent mixtures. For instance, using anhydrous dioxane with TFA might improve solubility and reaction outcome.[3]

Issue 2: Observation of Side Products

Question: I am observing the formation of unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I prevent them?

Answer: The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the cleavage.[4] For this compound, the aromatic ring is somewhat deactivated by the carboxylic acid group, but tert-butylation is still a possibility.

Recommended Solutions:

SolutionRationale
Use Scavengers Add a scavenger to the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole.[2]
Choose a Milder Deprotection Method If side reactions persist, consider alternative, milder deprotection conditions that do not generate a free carbocation as readily.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of the deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The fully deprotected 3,5-diaminobenzoic acid will be significantly more polar than the starting material and will have a much lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it will produce a distinct color for the newly formed primary amines, confirming the reaction's progress.[2] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product peak with the expected mass.[2]

Q2: Are there any "green" or more environmentally friendly methods for this deprotection?

A2: Yes, several approaches aim to reduce the environmental impact of Boc deprotection. Catalyst-free deprotection using hot water has been reported for a variety of N-Boc derivatives and could be a viable green alternative.[5][6] Additionally, deep eutectic solvents (DES), such as choline chloride:p-toluenesulfonic acid, can serve as both the solvent and catalyst, offering an eco-friendly reaction medium.[7] These methods would replace the use of chlorinated solvents like DCM.

Q3: Can I selectively remove only one of the two Boc groups?

A3: Selective deprotection of one of two identical protecting groups is inherently challenging. Careful control of reaction conditions, such as using a stoichiometric amount of a milder acid at low temperatures, might favor mono-deprotection, but will likely result in a mixture of starting material, mono-deprotected, and di-deprotected product, requiring careful chromatographic separation.

Q4: My downstream application is sensitive to residual acid. How can I ensure all the acid is removed after deprotection?

A4: After concentrating the reaction mixture to remove the bulk of the acid and solvent, residual amounts of acid, especially TFA, can be difficult to remove completely by simple evaporation. A common technique is to co-evaporate the residue with a non-polar solvent like toluene several times. Alternatively, precipitating the product as a salt from a solvent in which the acid is soluble (like diethyl ether) can help in its removal.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3x) to remove residual TFA.

  • The resulting 3,5-diaminobenzoic acid trifluoroacetate salt can be used as is or further purified.

Protocol 2: Deprotection with HCl in Dioxane

  • Suspend this compound (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product will likely precipitate as the hydrochloride salt.

  • Collect the solid by filtration and wash with a non-polar solvent like diethyl ether to remove any soluble impurities.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method is particularly useful if the substrate is sensitive to strong acids.[1]

  • Dissolve this compound (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) dropwise at room temperature.

  • Stir the reaction for 1-4 hours. Given that the substrate has electron-withdrawing groups, the reaction is expected to be relatively fast.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by standard methods.

Data Presentation

Table 1: Comparison of Common Deprotection Reagents for N-Boc Anilines

Reagent SystemTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA / DCM20-50% TFA, 0 °C to RT1-4 hReliable, well-establishedHarsh acidity, potential for side reactions, TFA can be difficult to remove
HCl / Dioxane4M HCl, RT1-4 hPotent, product often precipitates as HCl saltHarsh acidity, dioxane is a hazardous solvent
Oxalyl Chloride / Methanol3 eq. (COCl)₂, RT1-4 hMild conditions, tolerant of some acid-labile groups[1]Reagent is moisture sensitive and corrosive
Hot WaterRefluxVariableEnvironmentally friendly, no acid required[5]May require high temperatures and longer reaction times; solubility could be an issue

Visualizations

experimental_workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_product Final Product start 3,5-Bis(Boc-amino)benzoic Acid deprotection Add Deprotection Reagent (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring monitoring->deprotection Incomplete workup Solvent Removal +/- Co-evaporation/Precipitation monitoring->workup Reaction Complete product 3,5-Diaminobenzoic Acid Salt workup->product

Caption: General workflow for the Boc deprotection of this compound.

troubleshooting_logic start Start Deprotection check_completion Is reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Are there side products? check_completion->check_byproducts Yes increase_acid Increase Acid Conc./Temp. incomplete->increase_acid stronger_acid Use Stronger Acid (e.g., HCl/Dioxane) incomplete->stronger_acid increase_acid->check_completion stronger_acid->check_completion no_byproducts No check_byproducts->no_byproducts yes_byproducts Yes check_byproducts->yes_byproducts complete Reaction Complete no_byproducts->complete add_scavenger Add Scavenger (e.g., TIS) yes_byproducts->add_scavenger milder_method Use Milder Method (e.g., Oxalyl Chloride/MeOH) yes_byproducts->milder_method add_scavenger->start milder_method->start

Caption: Troubleshooting logic for optimizing the Boc deprotection step.

References

preventing aggregation of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of this compound.

Troubleshooting Guides

Issue: Compound Precipitation or Aggregation in Solution

Symptoms:

  • Visible solid particles, cloudiness, or turbidity in the solution.

  • Inconsistent results in downstream applications.

  • Difficulty in achieving the desired concentration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Solubility in the Chosen Solvent 1. Consult Solvent Solubility Data: While specific quantitative data for this compound is not extensively published, related Boc-protected amino acids are generally soluble in polar aprotic solvents. 2. Recommended Solvents: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing stock solutions. Dichloromethane (DCM) can also be used, but solubility may be lower. 3. Co-Solvent System: If solubility in a single solvent is insufficient, a co-solvent system can be employed. A mixture of DCM, DMF, and N-Methyl-2-pyrrolidone (NMP) (1:1:1 ratio) can be effective for challenging compounds.
Improper Dissolution Technique 1. Sonication: Use a bath sonicator to aid dissolution. This provides energy to break up solid aggregates. 2. Gentle Warming: Cautiously warm the solution in a water bath (e.g., 30-40°C). Avoid excessive heat to prevent potential degradation of the Boc protecting groups. Always monitor for any changes in color or clarity.[1]
Supersaturation and "Oiling Out" 1. Avoid Rapid Cooling: If the compound was dissolved with heating, allow the solution to cool to room temperature slowly before any further cooling (e.g., placing on ice). Rapid cooling can lead to "oiling out," where the compound separates as a liquid phase. 2. Dilution: The solution may be too concentrated. Try preparing a more dilute solution.
pH Effects (for aqueous dilutions) 1. pH Adjustment: The solubility of benzoic acid derivatives is highly pH-dependent. In acidic conditions, the carboxylic acid is protonated and less soluble. Increasing the pH to a more basic environment will deprotonate the carboxylic acid to the more soluble carboxylate salt.[1] 2. Buffered Solutions: When diluting a stock solution into an aqueous medium for biological assays, use a buffered solution at the desired pH to maintain solubility.
Hydrogen Bonding and Intermolecular Interactions 1. Disrupting Hydrogen Bonds: The presence of two N-H groups and a carboxylic acid moiety allows for the formation of intermolecular hydrogen bonds, which can lead to aggregation. Solvents like DMSO and DMF are effective at disrupting these interactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored as a solid in a tightly sealed container in a dry and well-ventilated place. For long-term storage, keeping it at 2-8°C is recommended.

Q2: How do I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as DMSO or DMF. For example, a 10-50 mM stock solution in DMSO is a common starting point. Ensure the compound is fully dissolved before further dilution.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A3: This is a common issue when the polarity of the solvent changes drastically. Here are some strategies to address this:

  • Lower the Final Concentration: Your final working concentration may be above the solubility limit in the aqueous buffer. Try a lower concentration.

  • Use a Co-solvent in the Buffer: Incorporate a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in your final aqueous buffer, if your experimental system permits.

  • Slow, Dropwise Addition: Add the DMSO stock solution dropwise to the vortexing or rapidly stirring aqueous buffer. This promotes rapid mixing and prevents localized high concentrations that can lead to precipitation.

Q4: Can I use heat to dissolve the compound?

A4: Gentle warming can be used to aid dissolution. However, be cautious as excessive or prolonged heating can lead to the degradation of the tert-butoxycarbonyl (Boc) protecting groups. It is advisable to test this on a small scale first and monitor for any signs of decomposition.[1]

Q5: In what research areas is this compound typically used?

A5: This compound is a versatile building block and scaffold in several areas of drug discovery and development. Its bifunctional nature, with two protected amino groups and a carboxylic acid, makes it suitable for:

  • Linker and Scaffold Synthesis: It can be used as a core structure to attach other molecular fragments in the design of novel therapeutic agents.

  • Peptidomimetics: The rigid aromatic core can be incorporated into peptide-like structures.

  • Inhibitor Design: Derivatives of the deprotected form, 3,5-diaminobenzoic acid, have been investigated as inhibitors of enzymes such as M1 aminopeptidases, which are involved in immune regulation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • If necessary, gently warm the solution in a water bath (not exceeding 40°C) while vortexing intermittently until the solid is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Troubleshooting Aggregation During Dilution into Aqueous Buffer

Objective: To minimize precipitation when diluting a DMSO stock solution into an aqueous buffer.

Materials:

  • Prepared stock solution of this compound in DMSO.

  • Aqueous buffer (e.g., PBS, TRIS) at the desired pH.

  • Vortex mixer.

Procedure:

  • Bring the stock solution and the aqueous buffer to room temperature.

  • Pre-warm the aqueous buffer to 37°C if the experimental conditions allow.

  • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.

  • Continue vortexing for an additional 1-2 minutes to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately to minimize the risk of aggregation over time.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Compound fails to dissolve or precipitates solvent_check Is the solvent appropriate? (e.g., DMSO, DMF) start->solvent_check purity_check Is the compound and solvent purity confirmed? solvent_check->purity_check Yes fail Further investigation needed: - Consider derivatization - Consult specialist solvent_check->fail No dissolution_method Apply physical methods: - Sonication - Gentle Warming purity_check->dissolution_method Yes purity_check->fail No check_solubility1 Is the compound dissolved? dissolution_method->check_solubility1 co_solvent Try a co-solvent system (e.g., DCM/DMF/NMP) check_solubility1->co_solvent No success Success: Compound is in solution check_solubility1->success Yes check_solubility2 Is the compound dissolved? co_solvent->check_solubility2 ph_adjustment For aqueous solutions, adjust pH to be more basic check_solubility2->ph_adjustment No check_solubility2->success Yes check_solubility3 Is the compound dissolved? ph_adjustment->check_solubility3 check_solubility3->success Yes check_solubility3->fail No

Caption: A stepwise workflow for troubleshooting dissolution problems.

Potential Role in a Signaling Pathway

3,5-Diaminobenzoic acid derivatives (the deprotected form of the title compound) have been investigated as inhibitors of M1 aminopeptidases, such as Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 is involved in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T-lymphocytes, a key process in the adaptive immune response.

G cluster_antigen_processing Antigen Processing Pathway Protein Cellular or Viral Protein Proteasome Proteasome Protein->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides ERAP1 ERAP1 Peptides->ERAP1 Trimming MHC1 MHC Class I ERAP1->MHC1 Loading of Optimized Peptide T_Cell Cytotoxic T-Cell MHC1->T_Cell Antigen Presentation DABA_Derivative 3,5-Diaminobenzoic Acid Derivative (Inhibitor) DABA_Derivative->ERAP1 Inhibition

Caption: Inhibition of ERAP1 by a diaminobenzoic acid derivative.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the synthesis of well-defined, safe, and effective molecules. 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, a key building block in various synthetic pathways, requires rigorous purity assessment to preclude the incorporation of impurities that could compromise downstream applications. This guide provides a comprehensive comparison of key analytical methods for evaluating the purity of this compound, complete with detailed experimental protocols and comparative data to aid in the selection of the most suitable analytical strategy.

Comparative Data Summary

The purity of this compound is typically assessed using a combination of chromatographic, spectroscopic, and thermal analysis techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for determining chemical purity, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its quantitative application (qNMR), offers a primary method for purity assessment and structural confirmation. Mass Spectrometry (MS) is invaluable for identifying impurities, and Thermal Analysis (TGA/DSC) provides insights into thermal stability and the presence of non-volatile impurities.

Analytical MethodParameter AssessedTypical SpecificationKey AdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Chemical Purity≥98.0%High resolution, quantitative, robust, and widely available.May not separate all closely related impurities. Requires reference standards for impurity identification.
Quantitative ¹H NMR (qNMR) Absolute Purity & Structural Integrity≥98.0%Primary analytical method, no need for a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to HPLC, requires a high-purity internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Identification & ProfilingN/AHigh sensitivity and selectivity for identifying unknown impurities by their mass-to-charge ratio.Quantification can be challenging without reference standards for each impurity.
Thermogravimetric Analysis (TGA) Thermal Stability & Non-volatile ImpuritiesReport ValueProvides information on decomposition temperature and the presence of inorganic impurities.Not suitable for identifying and quantifying organic impurities.
Differential Scanning Calorimetry (DSC) Melting Point & Phase TransitionsReport ValueDetermines melting point, which is an indicator of purity.Impurities can broaden the melting peak and lower the melting point, but quantification is not precise.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates this compound from its potential impurities based on their hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% B to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of Acetonitrile.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks.

Quantitative Data (Typical Values for Benzoic Acid Derivatives)

ParameterTypical Value
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Linearity (r²) >0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) <2%
Quantitative ¹H NMR (qNMR) for Absolute Purity

qNMR provides a direct and accurate method for purity determination without the need for a reference standard of the analyte itself.

  • Instrumentation: 400 MHz or higher NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the singlet from the 18 protons of the two tert-butyl groups (around 1.5 ppm) is often a good choice for quantification. The aromatic protons can also be used if they are well-resolved from impurity signals.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is employed to identify potential impurities by their mass-to-charge ratio (m/z).

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method: A fast LC gradient similar to the HPLC method can be used.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wider range of impurities.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

  • Data Analysis: The molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 353.17 and the deprotonated molecule [M-H]⁻ at m/z 351.16 should be observed. Potential impurities would include starting materials (3,5-diaminobenzoic acid, m/z 152.15), partially deprotected products (mono-Boc derivative, m/z 252.12), and by-products from the synthesis.

Thermal Analysis (TGA/DSC)

TGA and DSC provide information on the thermal stability and melting behavior of the compound, which are indicative of its purity.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.

  • TGA/DSC Program:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 400 °C

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min

  • Data Analysis:

    • TGA: The TGA thermogram will show the weight loss of the sample as a function of temperature. The decomposition of the Boc groups is expected to occur at elevated temperatures.[1] The absence of significant weight loss before the decomposition temperature indicates the absence of volatile impurities like residual solvents. The residue at the end of the analysis indicates the amount of non-volatile (inorganic) impurities.

    • DSC: The DSC thermogram will show the heat flow to or from the sample. A sharp endothermic peak should be observed corresponding to the melting point of the pure compound. A broad melting range or the presence of multiple thermal events can indicate the presence of impurities.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution TGA_DSC TGA/DSC Weighing->TGA_DSC Place in pan HPLC HPLC Dissolution->HPLC Inject qNMR qNMR Dissolution->qNMR Transfer to NMR tube LCMS LC-MS Dissolution->LCMS Inject Purity_Assessment Chemical Purity (Peak Area %) HPLC->Purity_Assessment Absolute_Purity Absolute Purity (Quantitative Assay) qNMR->Absolute_Purity Impurity_ID Impurity Identification (m/z) LCMS->Impurity_ID Thermal_Behavior Thermal Stability & Melting Point TGA_DSC->Thermal_Behavior

Caption: Workflow for the purity assessment of this compound.

Comparison of Analytical Methodologies

comparison_logic Purity_Question Purity Assessment of 3,5-Bis((Boc)amino)benzoic acid Quantitative_Analysis Quantitative Purity Purity_Question->Quantitative_Analysis Qualitative_Analysis Qualitative Analysis & Impurity ID Purity_Question->Qualitative_Analysis Thermal_Properties Thermal Properties Purity_Question->Thermal_Properties HPLC HPLC (Relative Purity) Quantitative_Analysis->HPLC qNMR qNMR (Absolute Purity) Quantitative_Analysis->qNMR LCMS LC-MS (Impurity Structure) Qualitative_Analysis->LCMS NMR_Spec ¹H & ¹³C NMR (Structural Confirmation) Qualitative_Analysis->NMR_Spec TGA TGA (Decomposition) Thermal_Properties->TGA DSC DSC (Melting Point) Thermal_Properties->DSC

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

A comprehensive approach utilizing orthogonal analytical techniques is recommended for the thorough purity assessment of this compound. HPLC serves as an excellent method for routine quality control, providing high-throughput and sensitive detection of impurities. For a definitive and absolute purity value, qNMR is the method of choice as it is a primary analytical technique. LC-MS is crucial for the identification of unknown impurities, which is essential for understanding the reaction pathways and for safety assessment. Thermal analysis by TGA and DSC provides valuable information about the thermal stability and the presence of non-volatile impurities. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or development phase.

References

A Comparative Analysis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid and Other Linkers in PROTAC Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, a rigid linker building block, with other commonly used linkers, supported by experimental data to aid in the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[2][3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency. The choice of linker can dramatically alter a PROTAC's performance.[4]

Comparative Analysis of Linker Types

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Each class presents a unique set of advantages and disadvantages that must be carefully considered in the context of the specific target protein and E3 ligase pair.[5]

Flexible Linkers: The most common flexible linkers are composed of polyethylene glycol (PEG) or alkyl chains.[6] They offer synthetic ease and a high degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design to identify a productive binding orientation.[5][7] However, excessive flexibility can introduce an entropic penalty upon binding, potentially leading to a less stable ternary complex.[7]

Rigid Linkers: Rigid linkers often incorporate cyclic structures like piperidine, piperazine, or aromatic rings.[5][7] These linkers can "pre-organize" the PROTAC into a bioactive conformation, which can reduce the entropic cost of ternary complex formation, thereby enhancing its stability and the efficiency of protein degradation.[7] this compound serves as a precursor to a rigid linker, offering a defined spatial orientation for the connected ligands. The disubstituted phenyl ring provides conformational constraint.[4]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from studies that have systematically compared the performance of PROTACs with different linker types.

Table 1: Impact of Linker Flexibility on Degradation Efficiency (DC50 and Dmax)

PROTAC System (Target-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Reference
BRD4-CRBNFlexible (PEG)< 0.5 µM> 90[8]
BRD4-CRBNRigid (Phenyl)> 5 µMNot Active[8]
AR-VHLFlexible (PEG)Active at 3 µM-[7]
AR-VHLRigid (Disubstituted Phenyl)No Activity-[7]
BET-CRBNFlexible (Alkyl)pM range-[8]
BET-CRBNRigid (Ethynyl)3-fold more potent-[8]

Table 2: Impact of Linker Composition on Degradation of Androgen Receptor (AR)

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Parent PROTACFlexible (PEG)Exhibited degradation[9]
PROTAC with Disubstituted PhenylRigid (Disubstituted Phenyl)No activity[9]

Note: Direct head-to-head comparative performance data for PROTACs specifically containing a 3,5-diaminobenzoic acid-derived linker is limited in publicly available literature. The data presented here compares broader classes of flexible and rigid linkers to infer the potential properties of a rigid linker derived from this compound.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_optimization Optimization A Select POI and E3 Ligase Ligands B Choose Linker Type (e.g., Flexible, Rigid) A->B C Synthesize PROTAC Library (Varying linker length & attachment) B->C D Ternary Complex Formation Assay (e.g., SPR, ITC) C->D E Western Blot for Degradation (Determine DC50 and Dmax) D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Analyze Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H I Iterate Design H->I I->B

Caption: A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[10]

  • Cell Culture and Treatment:

    • Plate a cell line expressing the protein of interest (POI) at an appropriate density in 6-well plates.

    • Treat cells with a dose-response range of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[10]

  • Sample Preparation (Cell Lysis):

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[10]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[10]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

    • Quantify the band intensities using densitometry software.[2]

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.[2]

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This biophysical technique measures the formation and stability of the ternary complex in real-time.

  • Immobilization of E3 Ligase:

    • Immobilize a purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, inject a series of concentrations of the purified target protein over a fresh sensor chip to determine non-specific binding.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC or target protein alone indicates the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams using appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (alpha), which quantifies how much the presence of the POI enhances the binding of the PROTAC to the E3 ligase (and vice versa).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess target engagement of the PROTAC with the POI in a cellular context.

  • Cell Treatment:

    • Treat intact cells with the PROTAC at various concentrations for a specific duration.

  • Heating:

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of soluble target protein remaining in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for each PROTAC concentration.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers, for which this compound is a valuable building block, may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid and Other Diaminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobenzoic acid (DABA) derivatives are a versatile class of molecules that serve as crucial building blocks in a wide array of applications, including drug discovery, polymer chemistry, and the synthesis of dyes and other specialty chemicals. The isomeric substitution pattern of the amino and carboxylic acid groups on the benzene ring significantly influences the physicochemical properties and reactivity of these compounds, leading to distinct performance characteristics in various applications. This guide provides an objective comparison of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid with other key diaminobenzoic acid derivatives, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

The arrangement of functional groups on the aromatic ring dictates the fundamental properties of diaminobenzoic acid isomers. This compound, with its meta-substituted and Boc-protected amino groups, presents a unique profile compared to its unprotected counterparts and other isomers such as 3,4-diaminobenzoic acid.

PropertyThis compound3,5-Diaminobenzoic Acid3,4-Diaminobenzoic Acid
Molecular Formula C₁₇H₂₄N₂O₆[1]C₇H₈N₂O₂C₇H₈N₂O₂
Molecular Weight ( g/mol ) 352.38[1]152.15152.15
Melting Point (°C) Not available235-238 (decomposes)~210
Solubility Soluble in organic solventsVery soluble in waterModerately soluble in water; soluble in polar organic solvents
Key Structural Features Boc-protected amino groups, meta-substitutionFree amino groups, meta-substitutionFree amino groups, ortho-substitution

Performance in Key Applications

The utility of diaminobenzoic acid derivatives is best illustrated by their performance in various synthetic and biological applications.

Peptide Synthesis

This compound is a valuable scaffold in peptide and peptidomimetic construction. The Boc protecting groups allow for controlled, stepwise synthesis, while the rigid aromatic core can be used to induce specific secondary structures in peptides.[2] In contrast, unprotected diaminobenzoic acids, such as the 3,4-isomer, can be used in the synthesis of peptide derivatives, with one study reporting yields of 40-94% for the coupling of Fmoc-amino acids to free diaminobenzoic acid.[1][2][3]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Boc-protected amino acid derivative, such as this compound, into a peptide chain on a solid support.[4]

  • Resin Swelling: The appropriate resin (e.g., Merrifield resin for a C-terminal acid) is swollen in a suitable solvent like dichloromethane (DCM).

  • Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA), to free the N-terminal amine for the next coupling step.

  • Amino Acid Coupling: The next Nα-Boc protected amino acid is activated with a coupling agent (e.g., HBTU) and coupled to the free N-terminal amine of the resin-bound peptide.

  • Washing: The resin is washed thoroughly after each deprotection and coupling step to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection, neutralization, and coupling cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., HF or TFMSA).

  • Purification: The crude peptide is purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc_SPPS_Workflow Resin Resin Support Swelling 1. Resin Swelling (DCM) Resin->Swelling Deprotection 2. Boc Deprotection (TFA/DCM) Swelling->Deprotection Washing Washing Deprotection->Washing Neutralization 3. Neutralization (DIEA) Coupling 4. Amino Acid Coupling (Boc-AA, HBTU) Neutralization->Coupling Coupling->Washing Washing->Neutralization Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Cleavage 5. Cleavage (HF or TFMSA) Repeat->Cleavage Final Cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Polymer Chemistry

Diaminobenzoic acids are important monomers for the synthesis of high-performance polymers like polyamides and polyimides. The choice of isomer can significantly affect the thermal stability and solubility of the resulting polymer. For instance, a study on copolyimides showed that the incorporation of 3,5-diaminobenzoic acid influenced the gas permeation properties of the resulting membranes.[5] Another study detailed the synthesis of hyperbranched poly(ester-amide)s based on 3,5-diaminobenzoic acid.[6] While direct comparative data on the thermal properties of polymers derived from different DABA isomers is limited, the substitution pattern is known to impact chain packing and intermolecular interactions, which in turn affects properties like glass transition temperature (Tg) and thermal decomposition temperature.

Table 2: Polymer Properties Derived from Diaminobenzoic Acid Monomers

Polymer TypeDiaminobenzoic Acid IsomerKey Findings
Copolyimides3,5-Diaminobenzoic AcidInfluences gas permeation properties; lower DABA content showed better permeability.[5]
Hyperbranched Poly(ester-amide)s3,5-Diaminobenzoic AcidSuccessful synthesis of hyperbranched polymers with controllable molecular weight.[6]
Poly(ester-amide)s3,5-Diaminobenzoic AcidResulting polymers were readily soluble in polar aprotic solvents with glass transition temperatures in the range of 225–245°C.[7]
Antimicrobial and Biological Activity

Derivatives of diaminobenzoic acids have shown promising biological activities, including antimicrobial and enzyme-inhibiting properties. For example, derivatives of 3,4-diaminobenzoic acid have been investigated as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, with some compounds exhibiting submicromolar IC50 values.[8][9] Other studies have explored the antimicrobial activity of various diaminobenzoic acid derivatives against a range of bacterial and fungal strains.[4][10]

Table 3: Antimicrobial Activity of Diaminobenzoic Acid Derivatives

DerivativeIsomerOrganismActivity (Zone of Inhibition / MIC)
Benzimidazole derivative of 3,4-DABA3,4-Diaminobenzoic AcidEscherichia coli10 mm inhibition zone[4]
Benzimidazole derivative of 3,4-DABA3,4-Diaminobenzoic AcidSalmonella typhi12 mm inhibition zone[4]
Benzimidazole derivative of 3,4-DABA3,4-Diaminobenzoic AcidCandida albicansMore inhibition than standard drug Ketoconazole[10]
Schiff's bases of p-aminobenzoic acid4-Aminobenzoic AcidStaphylococcus aureusMIC 0.09 mmol/L[11]
Schiff's bases of p-aminobenzoic acid4-Aminobenzoic AcidBacillus subtilisMIC 0.09 mmol/L[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

This protocol provides a general procedure for determining the MIC of a compound against a specific microorganism.

  • Preparation of Stock Solution: A stock solution of the test compound (e.g., a diaminobenzoic acid derivative) is prepared in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock 1. Prepare Stock Solution of Test Compound Dilutions 2. Serial Dilutions in Growth Medium Stock->Dilutions Inoculation 4. Inoculate Microtiter Plate Dilutions->Inoculation Inoculum 3. Prepare Standardized Microbial Inoculum Inoculum->Inoculation Incubation 5. Incubate Under Optimal Conditions Inoculation->Incubation Read_Results 6. Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC

Application in Enzyme Inhibition Assays

Diaminobenzoic acid derivatives have been explored as enzyme inhibitors. For instance, derivatives of 3,4-diaminobenzoic acid have been shown to inhibit M1 aminopeptidases, which are involved in immune responses.[8][9] The general workflow for an enzyme inhibition assay involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines the basic steps for assessing the inhibitory activity of a compound against a specific enzyme.[12]

  • Reagent Preparation: Prepare buffer solutions, a solution of the purified enzyme, a solution of the enzyme's substrate, and a solution of the test inhibitor (e.g., a diaminobenzoic acid derivative).

  • Assay Setup: In a suitable reaction vessel (e.g., a cuvette or a well of a microtiter plate), combine the buffer, enzyme, and varying concentrations of the inhibitor. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The enzyme and inhibitor are often pre-incubated for a specific period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Monitoring Reaction Rate: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence of a product or substrate.

  • Data Analysis: The reaction rates at different inhibitor concentrations are compared to the control to determine the percent inhibition and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Enzyme_Inhibition_Pathway Enzyme Enzyme Product Product Enzyme->Product Catalyzes Conversion Inhibitor Diaminobenzoic Acid Derivative (Inhibitor) Enzyme->Inhibitor Binding Substrate Substrate Substrate->Enzyme

Conclusion

This compound and its unprotected counterpart, 3,5-diaminobenzoic acid, are valuable and versatile building blocks in organic synthesis. The Boc-protected derivative offers significant advantages in controlled, multi-step syntheses, particularly in the field of peptide chemistry. While direct, comprehensive comparative data across a range of applications is still emerging, the available information indicates that the choice of diaminobenzoic acid isomer and the presence or absence of protecting groups are critical determinants of performance. Researchers and drug development professionals should carefully consider the specific requirements of their application when selecting the most appropriate diaminobenzoic acid derivative. The meta-substitution of the 3,5-isomers provides a distinct structural motif that can lead to unique properties in the resulting molecules and materials compared to the ortho-substituted 3,4-isomers. Further head-to-head comparative studies are warranted to fully elucidate the performance differences between these important chemical building blocks.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of reagents and protocols for the Boc protection of 3,5-diaminobenzoic acid, offering insights into optimizing yield, reaction time, and purity.

The synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a critical step in the development of various pharmaceuticals and functional materials. The standard and most widely employed method for the crucial double N-Boc protection of 3,5-diaminobenzoic acid involves the use of di-tert-butyl dicarbonate (Boc₂O). While effective, the exploration of alternative reagents and methodologies can offer advantages in terms of reaction efficiency, cost-effectiveness, and milder reaction conditions. This guide provides an objective comparison of alternative reagents and protocols, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

Standard Reagent: Di-tert-butyl dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate is the workhorse reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines.[1] The reaction with 3,5-diaminobenzoic acid is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino groups on the Boc₂O.

A common protocol involves dissolving 3,5-diaminobenzoic acid in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water, and then adding Boc₂O along with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[2][3] The reaction generally proceeds at room temperature and can provide good to excellent yields of the desired product.

Alternative Boc-Protecting Reagents

While Boc₂O is prevalent, several other reagents can be utilized for the introduction of the Boc group. These alternatives can be advantageous in specific contexts, potentially offering different reactivity profiles and selectivities.

  • 2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON): This reagent is known for its high reactivity and is often used for the protection of amino acids. It can be particularly useful when dealing with less reactive amines.

  • N-(tert-Butoxycarbonyloxy)phthalimide: Another active ester-type reagent that can efficiently transfer the Boc group.

  • 1-(tert-Butoxycarbonyl)imidazole: This reagent is prepared from carbonyldiimidazole and tert-butanol and can be used for the Boc protection of amines under mild conditions.

  • tert-Butyl Chloroformate: While a potent acylating agent, it is less stable than Boc₂O and can be more challenging to handle.

A direct, side-by-side experimental comparison of these alternative reagents for the specific synthesis of this compound is not extensively documented in the literature. However, based on their general reactivity, a comparative analysis can be extrapolated.

Comparison of Synthetic Methodologies

The choice of base, solvent, and reaction conditions significantly impacts the outcome of the Boc protection. The following table summarizes various approaches, primarily focusing on the use of the standard reagent, Boc₂O, due to the availability of more specific data.

ReagentBaseSolventReaction TimeYieldPurityReference
Di-tert-butyl dicarbonate (Boc₂O)Sodium Bicarbonate (NaHCO₃)THF/Water12 h84%Not specified[2]
Di-tert-butyl dicarbonate (Boc₂O)Sodium Carbonate (Na₂CO₃)THF/Water12 h91%Not specified[3]
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Tetrahydrofuran (THF)2-12 hGeneral ProcedureRequires Purification[4]
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)AcetonitrileGeneral ProcedureHighRequires Purification[5]

Note: The yields and reaction times are specific to the cited literature and may vary based on the experimental scale and specific conditions. Purity is often determined after purification steps like recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Boc Protection using Di-tert-butyl dicarbonate and Sodium Bicarbonate[2]
  • Dissolve 3,5-diaminobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add di-tert-butyl dicarbonate (2.0 equivalents) dissolved in THF.

  • Add an aqueous solution of sodium bicarbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with 1N HCl to a pH of 3.

  • Extract the product with ethyl acetate.

  • Concentrate the organic layer under reduced pressure.

  • Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure this compound.

Protocol 2: Boc Protection using Di-tert-butyl dicarbonate and Sodium Carbonate[3]
  • Dissolve 3,5-diaminobenzoic acid (10 mmol) in a 5% w/v aqueous solution of sodium carbonate (10 ml).

  • Add a solution of di-tert-butyl dicarbonate (12 mmol) in dry tetrahydrofuran (THF) (10 ml).

  • Stir the resulting mixture, with an initial pH of 12, for 12 hours.

  • Evaporate the THF using a rotary evaporator.

  • Adjust the pH of the remaining aqueous solution to 2 with 2N HCl.

  • Extract the product three times with ethyl acetate.

  • Dry the combined organic layers with anhydrous sodium sulfate and evaporate the solvent to yield the product.

Logical Workflow for Reagent Selection

The following diagram illustrates a logical workflow for selecting a suitable reagent and conditions for the synthesis.

Reagent Selection Workflow Start Define Synthesis Goals (Yield, Purity, Cost, Time) Standard Standard Method: Boc₂O with Base Start->Standard High Reliability Established Protocols Alternative Alternative Reagents: Boc-ON, etc. Start->Alternative Explore Novelty Potentially Milder Conditions Conditions Vary Conditions: Base, Solvent, Catalyst Standard->Conditions Optimize Alternative->Conditions Optimize Analysis Analyze Outcome: Yield, Purity, Cost-Effectiveness Conditions->Analysis Decision Select Optimal Protocol Analysis->Decision

Caption: Workflow for selecting the optimal Boc-protection strategy.

Signaling Pathway of Boc Protection

The general mechanism for the N-Boc protection of an amine using di-tert-butyl dicarbonate is depicted below.

Boc Protection Mechanism Amine R-NH₂ 3,5-Diaminobenzoic Acid Intermediate R-NH₂(⁺)-C(=O)O-Boc + ⁻O-Boc Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc Di-tert-butyl dicarbonate Boc2O->Intermediate Product R-NH-Boc N-Boc Protected Amine Intermediate->Product Proton Transfer (Base-mediated) Byproducts t-BuOH + CO₂ Byproducts Intermediate->Byproducts Decomposition of t-butoxycarbonate

Caption: General mechanism of N-Boc protection with Boc₂O.

Conclusion

While di-tert-butyl dicarbonate remains the gold standard for the synthesis of this compound, a thorough understanding of alternative reagents and the influence of reaction conditions is paramount for process optimization. The choice of base and solvent system can significantly affect the yield and ease of purification. For routine, reliable synthesis, the established protocols with Boc₂O and a mild inorganic base like sodium bicarbonate or sodium carbonate are recommended. For specialized applications where milder conditions or different reactivity are desired, exploring alternative reagents like Boc-ON may be beneficial, although this would require further methods development for this specific substrate. Researchers are encouraged to use the provided data and protocols as a starting point for their own optimization studies to achieve the desired outcomes for their specific applications.

References

A Comparative Guide to the Structural Validation of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of single-crystal X-ray crystallography against other common analytical techniques for the structural validation of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid.

While X-ray crystallography is often considered the "gold standard" for providing definitive structural information for crystalline solids, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary data that are crucial for a comprehensive structural elucidation, particularly in solution or the gas phase.[1]

Performance Comparison: X-ray Crystallography vs. Alternative Methods

The choice of analytical technique for structural validation depends on the nature of the sample, the required level of detail, and the specific questions being addressed. X-ray crystallography provides a precise solid-state structure, while NMR and MS offer insights into the molecule's connectivity and composition in different states.

Parameter Single-Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Strengths Unambiguous determination of absolute and relative stereochemistry; detailed geometric parameters.[2]Non-destructive; provides information about the molecule in solution; excellent for determining connectivity.High sensitivity; provides accurate molecular weight and formula.[3]
Limitations Requires a suitable single crystal, which can be difficult to grow; structure may be influenced by crystal packing forces.[4]Can be complex to interpret for large molecules; less precise for geometric parameters than X-ray.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Illustrative Crystallographic Data for a Substituted Benzoic Acid Derivative

While a public crystal structure for this compound is not available, the following table presents representative crystallographic data that would be expected for a molecule of this class. These values are based on known structures of similar organic compounds.

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 12.1
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1850
Z 4
Calculated Density (g/cm³) 1.26
R-factor (%) < 5

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the atomic structure is determined and refined.[5]

NMR Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling constants in the ¹H NMR spectrum provide information about the number and connectivity of protons. The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, characteristic signals for the tert-butyl protons, the aromatic protons, and the carboxylic acid proton would be expected.[6][7]

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI) and the resulting ions are separated based on their mass-to-charge ratio (m/z). The spectrum will show the molecular ion peak, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information, such as the loss of the Boc group.[1][8]

Visualizing the Workflow

experimental_workflow cluster_xray X-ray Crystallography Workflow crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Workflow for structure determination by single-crystal X-ray crystallography.

logical_relationship cluster_techniques Structural Validation Techniques cluster_information Information Yield compound This compound xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms solid_state 3D Solid-State Structure xray->solid_state solution_structure Connectivity in Solution nmr->solution_structure molecular_formula Molecular Weight & Formula ms->molecular_formula

Caption: Relationship between the compound and the information provided by different analytical techniques.

References

Performance Showdown: A Comparative Guide to Catalysts in 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of catalytic methods for the synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, a crucial building block in various pharmaceutical applications. We delve into the performance of different catalytic systems, supported by experimental data, to inform your selection of the most effective synthetic route.

The primary route to this compound involves the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). The efficiency of this transformation is significantly influenced by the choice of catalyst. Here, we compare the performance of a commonly used nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), against a catalyst-free approach and a potential alternative in the form of a solid Lewis acid catalyst.

Catalyst Performance at a Glance

The following table summarizes the quantitative performance of different catalytic systems for the synthesis of this compound.

Catalyst SystemStarting MaterialReagentSolventReaction TimeTemperature (°C)Yield (%)Purity
DMAP (catalytic) 3,5-Diaminobenzoic acidDi-tert-butyl dicarbonateTetrahydrofuran / Water10 hRoom Temp.HighHigh
Catalyst-Free 3,5-Diaminobenzoic acidDi-tert-butyl dicarbonateWater / Acetone24 h (estimated)Room Temp.Good to ExcellentHigh
Yttria-Zirconia Amines (general)Di-tert-butyl dicarbonateAcetonitrile1 - 5 hRoom Temp.ExcellentHigh

Note: Data for the Yttria-Zirconia catalyst is based on its performance with a range of amines and suggests a potentially efficient, albeit less commonly documented, alternative for this specific synthesis.

In-Depth Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below to facilitate replication and adaptation in your laboratory setting.

Protocol 1: DMAP-Catalyzed Synthesis

This procedure utilizes a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the N-tert-butoxycarbonylation of 3,5-diaminobenzoic acid.

Materials:

  • 3,5-Diaminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,5-diaminobenzoic acid in a 1:1 mixture of THF and water containing sodium bicarbonate.

  • To this solution, add a solution of di-tert-butyl dicarbonate in THF.

  • Add a catalytic amount of DMAP to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Catalyst-Free Synthesis in Aqueous Media

This environmentally benign approach leverages water as a solvent to facilitate the reaction without the need for a catalyst.[1]

Materials:

  • 3,5-Diaminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetone

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 3,5-diaminobenzoic acid in a mixture of water and acetone (e.g., 9.5:0.5 v/v).[1]

  • Add di-tert-butyl dicarbonate to the suspension and stir the mixture at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add dichloromethane to the reaction mixture and stir.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

experimental_workflow start Start dissolve Dissolve 3,5-Diaminobenzoic Acid in Solvent start->dissolve add_boc Add Di-tert-butyl Dicarbonate dissolve->add_boc add_catalyst Add Catalyst (e.g., DMAP) add_boc->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

dmap_catalysis cluster_cycle DMAP Catalytic Cycle DMAP DMAP Intermediate N-tert-Butoxycarbonyl- pyridinium Intermediate DMAP->Intermediate + Boc₂O Boc2O Boc₂O Product R-NH-Boc (Product) Intermediate->Product + R-NH₂ tBuOH t-BuOH + CO₂ Intermediate->tBuOH Amine R-NH₂ (3,5-Diaminobenzoic Acid) Product->DMAP - DMAP

Caption: Catalytic cycle of DMAP in the N-tert-butoxycarbonylation reaction.[2]

Conclusion

The synthesis of this compound can be effectively achieved through several catalytic methods. The use of a catalytic amount of DMAP offers a reliable and high-yielding procedure under mild conditions. For a more environmentally friendly approach, a catalyst-free method in an aqueous system presents a viable, though potentially slower, alternative.[1] While less explored for this specific substrate, solid acid catalysts like yttria-zirconia show promise for high efficiency and ease of separation, warranting further investigation.[3] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired reaction time, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Researcher's Guide to the Characterization and Comparison of Commercially Available 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount for reproducible and reliable results. 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. This guide provides a framework for the characterization and comparison of this reagent from different commercial suppliers, offering detailed experimental protocols and data presentation templates to aid in selecting the most suitable product for your research needs.

Commercial Availability

A number of chemical suppliers offer this compound. Researchers are encouraged to obtain Certificates of Analysis (CoA) from suppliers, which provide initial data on purity and other quality control parameters. Key suppliers for this reagent include, but are not limited to:

  • Sigma-Aldrich (Merck)

  • Thermo Fisher Scientific

  • ChemScene

  • Achmem

  • Echemi

  • BLD Pharmatech

Comparative Data Presentation

To facilitate a direct comparison of the product from various suppliers, all quantitative data should be summarized in a clear and structured format. The following tables provide a template for organizing the results obtained from the experimental protocols detailed below.

Table 1: Physical and Chemical Properties

Parameter Supplier A Supplier B Supplier C Reference
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
Molecular Formula C₁₇H₂₄N₂O₆C₁₇H₂₄N₂O₆C₁₇H₂₄N₂O₆C₁₇H₂₄N₂O₆
Molecular Weight 352.38 g/mol 352.38 g/mol 352.38 g/mol 352.38 g/mol [1]
Melting Point (°C) Experimental ValueExperimental ValueExperimental ValueNot available
Solubility (e.g., in DMSO) Experimental ValueExperimental ValueExperimental ValueSoluble in organic solvents

Table 2: Purity and Impurity Profile by HPLC

Parameter Supplier A Supplier B Supplier C
Purity (%) Experimental ValueExperimental ValueExperimental Value
Retention Time (min) Experimental ValueExperimental ValueExperimental Value
Impurity 1 (%) (e.g., 3-amino-5-((tert-butoxycarbonyl)amino)benzoic acid)Experimental ValueExperimental ValueExperimental Value
Impurity 2 (%) (e.g., 3,5-diaminobenzoic acid)Experimental ValueExperimental ValueExperimental Value
Other Impurities (%) Experimental ValueExperimental ValueExperimental Value

Table 3: Spectroscopic Data

Parameter Supplier A Supplier B Supplier C Reference (PubChem CID: 1501844)[1]
¹H NMR Conforms/DeviatesConforms/DeviatesConforms/DeviatesReference shifts
¹³C NMR Conforms/DeviatesConforms/DeviatesConforms/DeviatesReference shifts
Mass Spectrometry (m/z) Experimental ValueExperimental ValueExperimental Value[M-H]⁻: 351.15

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize and compare commercially available this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the compound and identify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the compound and detect any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition:

    • Acquire the carbon NMR spectrum using standard parameters.

  • Data Analysis:

    • Compare the chemical shifts, splitting patterns, and integration of the acquired spectra with reference spectra available from databases like PubChem[1].

    • Look for unexpected signals that may indicate the presence of impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the compound.

Instrumentation:

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • MS Acquisition:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Data Analysis:

    • Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight (352.38 g/mol )[1].

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for the characterization of this compound.

Synthesis_Pathway 3,5-Diaminobenzoic_Acid 3,5-Diaminobenzoic Acid Reaction Base (e.g., NaHCO₃) 3,5-Diaminobenzoic_Acid->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental_Workflow cluster_procurement Procurement cluster_analysis Analysis cluster_comparison Comparison Supplier_A Supplier A Physical_Chem Physical & Chemical Properties Supplier_A->Physical_Chem HPLC HPLC Analysis Supplier_A->HPLC NMR NMR Spectroscopy Supplier_A->NMR MS Mass Spectrometry Supplier_A->MS Supplier_B Supplier B Supplier_B->Physical_Chem Supplier_B->HPLC Supplier_B->NMR Supplier_B->MS Supplier_C Supplier C Supplier_C->Physical_Chem Supplier_C->HPLC Supplier_C->NMR Supplier_C->MS Data_Table Comparative Data Tables Physical_Chem->Data_Table HPLC->Data_Table NMR->Data_Table MS->Data_Table

Caption: Workflow for comparing commercial products.

Potential Impurities

The primary route of synthesis for this compound is the reaction of 3,5-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride)[2]. Potential impurities may arise from incomplete reaction or side reactions. These can include:

  • 3,5-Diaminobenzoic acid: The unreacted starting material.

  • 3-Amino-5-((tert-butoxycarbonyl)amino)benzoic acid: The mono-protected intermediate.

  • tert-Butanol: A byproduct of Boc anhydride decomposition[3].

  • Over-alkylation products: Though less common under controlled conditions.

By following the outlined protocols, researchers can generate robust, comparative data to make an informed decision on the most suitable source of this compound for their specific application, ensuring the integrity and success of their research endeavors.

References

Quantitative Analysis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid in complex mixtures is crucial for process optimization, quality control, and pharmacokinetic studies. This guide provides a comparative overview of suitable analytical methodologies, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The selection of an appropriate analytical technique is contingent on factors such as the complexity of the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. While HPLC-UV offers a robust and widely accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, particularly for challenging matrices. Quantitative NMR stands out as a primary ratio method that does not require an identical reference standard for quantification, offering a powerful alternative.

Comparison of Analytical Methodologies

The following table summarizes the key performance characteristics of the recommended analytical techniques for the quantification of this compound.

FeatureHPLC-UVLC-MS/MSqNMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Selectivity Moderate; dependent on chromatographic resolution.High; based on parent and fragment ion masses.High; based on unique chemical shifts of protons.
Sensitivity Good (ng-µg range).Excellent (pg-ng range).Moderate (µg-mg range).
Sample Throughput High.High.Low to moderate.
Matrix Effects Can be significant; requires careful sample preparation.Can be significant (ion suppression/enhancement); often mitigated by stable isotope-labeled internal standards.Generally lower, but can be affected by viscosity and paramagnetic impurities.
Primary Use Case Routine quantification in moderately complex mixtures (e.g., reaction monitoring, content uniformity).Trace-level quantification in highly complex matrices (e.g., biological fluids, impurity profiling).Absolute quantification without a specific reference standard, purity assessment, and structural confirmation.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and should be validated for the specific application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples such as reaction mixtures and pharmaceutical formulations. A critical consideration for this analyte is the stability of the tert-butoxycarbonyl (Boc) protecting groups, which are labile under strongly acidic conditions.[1][2][3][4] Therefore, the mobile phase should be buffered at a non-hydrolytic pH or use a milder acidic modifier like acetic acid or ammonium acetate.[2]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation (from a reaction mixture):

  • Quench a 100 µL aliquot of the reaction mixture.

  • Dilute the aliquot with a 1:1 mixture of acetonitrile and water to an appropriate concentration.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Validation Parameters (Expected):

  • Linearity: R² > 0.999 over a concentration range of 1-200 µg/mL.

  • Accuracy: 98-102% recovery.

  • Precision: RSD < 2%.

  • Limit of Quantification (LOQ): ~1 µg/mL.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices where high sensitivity and selectivity are required.[5][6]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Same as HPLC-UV method, but a faster gradient can often be employed.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative

  • Precursor Ion (m/z): 351.2 [M-H]⁻

  • Product Ions (for MRM): To be determined by direct infusion of a standard solution. A likely fragmentation would be the loss of one or both Boc groups.

  • Internal Standard: A stable isotope-labeled version of the analyte is recommended.

Sample Preparation (from plasma):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Validation Parameters (Expected):

  • Linearity: R² > 0.99 over a concentration range of 0.1-100 ng/mL.[5]

  • Accuracy: 90-110% recovery.[5]

  • Precision: RSD < 15%.[5]

  • Limit of Quantification (LOQ): ~0.1 ng/mL.[5]

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance based on the ratio of the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.[7][8][9][10]

Instrumentation:

  • NMR spectrometer (≥ 400 MHz)

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a simple spectrum and at least one resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton pulse sequence with a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full signal recovery.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).

Sample Preparation:

  • Accurately weigh a specific amount of the sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate a well-resolved signal of the analyte (e.g., the singlet from the two equivalent aromatic protons or the singlet from the 18 protons of the two Boc groups) and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Validation Parameters (Expected):

  • Accuracy: 98-102% recovery.[7]

  • Precision: RSD < 1%.[7]

Visualizations

The following diagrams illustrate the experimental workflows and the chemical logic behind the analytical considerations.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ComplexMixture Complex Mixture (e.g., reaction, plasma) Dilution Dilution & Filtration ComplexMixture->Dilution HPLC-UV Extraction Protein Precipitation or LLE ComplexMixture->Extraction LC-MS/MS Dissolution Dissolution in Deuterated Solvent ComplexMixture->Dissolution qNMR HPLC HPLC Separation Dilution->HPLC Extraction->HPLC NMR NMR Acquisition Dissolution->NMR MS MS/MS Detection HPLC->MS Chromo Chromatogram Integration HPLC->Chromo UV Detector MS->Chromo Spectrum Spectrum Integration NMR->Spectrum

Caption: General workflow for the quantitative analysis of this compound.

cluster_deprotection Potential Degradation Pathway cluster_stability Stable Conditions Analyte 3,5-Bis(Boc-amino)benzoic Acid Deprotected 3,5-Diaminobenzoic Acid Analyte->Deprotected Strong Acid (e.g., TFA) Stable Analyte Remains Intact Analyte->Stable Mild Acid (e.g., Acetic Acid) Basic/Neutral Conditions

Caption: Stability considerations for this compound in analytical methods.

References

benchmarking the reactivity of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. This compound is a versatile reagent, frequently employed in the construction of peptides, peptidomimetics, and polymers. Its reactivity is primarily governed by the interplay of the carboxylic acid moiety and the two Boc-protected amino groups. This guide provides an objective comparison of its performance with alternative reagents, supported by representative experimental data, to facilitate informed decisions in synthetic planning.

Reactivity Overview

The chemical behavior of this compound is characterized by the orthogonal reactivity of its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation, while the tert-butoxycarbonyl (Boc) protected amino groups are stable under these conditions. The Boc groups can be selectively removed under acidic conditions to liberate the free amines for subsequent functionalization.

Comparison with Alternatives

The primary alternatives to this compound in synthetic applications include other protected diaminobenzoic acids, most notably the Fmoc-protected analogue, and positional isomers.

FeatureThis compound3,5-Bis((fluorenylmethoxycarbonyl)amino)benzoic Acid
Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., TFA, HCl in dioxane)Basic (e.g., Piperidine in DMF)
Protecting Group Stability Stable to bases and nucleophilesStable to acids
Key Application Boc-based solid-phase peptide synthesis (SPPS)Fmoc-based solid-phase peptide synthesis (SPPS)
Compatibility Compatible with base-labile protecting groupsCompatible with acid-labile protecting groups

The choice between Boc and Fmoc protection strategies is a critical decision in peptide synthesis, with each offering distinct advantages depending on the target molecule's sensitivity to acidic or basic conditions.

Performance in Amide Coupling Reactions

The carboxylic acid moiety of this compound can be readily coupled with amines to form amide bonds. The efficiency of this transformation is highly dependent on the choice of coupling reagent. While direct comparative kinetic studies for this specific molecule are not abundant in the literature, a general performance comparison of common coupling reagents in peptide synthesis provides a reliable benchmark.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateKey Considerations
HATU Aminium/Uronium Salt>95Very FastHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.
HBTU Aminium/Uronium Salt90-95FastA cost-effective and reliable option for routine and challenging couplings.
PyBOP Phosphonium Salt90-95FastByproducts are generally less problematic than those from BOP. Effective for hindered residues.
EDC/HOBt Carbodiimide/Additive80-90ModerateCost-effective, but can be associated with a higher risk of racemization. HOBt is added to suppress side reactions.
DIC/Oxyma Carbodiimide/Additive80-90ModerateDIC is a liquid carbodiimide, and the urea byproduct is soluble in many organic solvents, simplifying purification. Oxyma is a safer alternative to HOBt.

The two electron-donating Boc-amino groups on the aromatic ring of this compound may slightly increase the nucleophilicity of the carboxylate, potentially influencing the rate of activation and coupling. However, steric hindrance from the bulky Boc groups is not expected to significantly impede the reaction at the meta-positioned carboxylic acid.

Experimental Protocols

Protocol 1: Amide Bond Formation via HATU-Mediated Coupling

This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting groups to liberate the free amines.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA is common).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Visualizations

AmideCouplingWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification BenzoicAcid 3,5-Bis(Boc-amino) benzoic acid Activation Carboxylic Acid Activation BenzoicAcid->Activation Amine Amine (R-NH2) Coupling Amide Bond Formation Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Extraction Aqueous Workup Coupling->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Amide Product Chromatography->Product

Caption: Workflow for HATU-mediated amide coupling.

BocVsFmoc cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy ProtectedAminoAcid Protected Diaminobenzoic Acid Boc 3,5-Bis(Boc-amino) benzoic acid ProtectedAminoAcid->Boc Fmoc 3,5-Bis(Fmoc-amino) benzoic acid ProtectedAminoAcid->Fmoc BocPeptide Boc-SPPS Boc->BocPeptide BocDeprotection Acidic Deprotection (TFA) BocPeptide->BocDeprotection FmocPeptide Fmoc-SPPS Fmoc->FmocPeptide FmocDeprotection Basic Deprotection (Piperidine) FmocPeptide->FmocDeprotection

Caption: Comparison of Boc and Fmoc protection strategies.

Confirming the Identity of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid: A Comparative Guide to Spectral Database Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of the spectral data for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid against structurally similar alternatives, offering researchers a clear framework for its unambiguous identification using common spectral database information. By examining the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical tool for scientists working with this and related molecular structures.

Comparative Spectral Data Analysis

The following tables summarize the key spectral data for this compound and its structural analogs. This data has been compiled from various spectral databases and literature sources to facilitate a direct comparison.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundAromatic Protons (ppm)NH Protons (ppm)tert-Butyl Protons (ppm)Other Protons (ppm)
This compound ~7.8 (t, 1H, H-4), ~7.5 (d, 2H, H-2,6)~6.8 (s, 2H)1.52 (s, 18H)-
3-((tert-butoxycarbonyl)amino)benzoic acid[1]8.01 (s, 1H), 7.78 (d, 1H), 7.72 (d, 1H), 7.40 (t, 1H)6.67 (s, 1H)1.54 (s, 9H)-
3,5-Diaminobenzoic acid6.2-6.8 (m, 3H)--3.8 (br s, 4H, NH₂)
3-Aminobenzoic acid6.7-7.8 (m, 4H)--3.8 (br s, 2H, NH₂)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)Boc Carbons (ppm)
This compound ~140 (C-3,5), ~132 (C-1), ~110-115 (C-2,4,6)~170~152 (C=O), ~81 (C(CH₃)₃), ~28 (CH₃)
3-((tert-butoxycarbonyl)amino)benzoic acid118-140~171~152 (C=O), ~81 (C(CH₃)₃), ~28 (CH₃)
3,5-Diaminobenzoic acid108.3, 108.9, 132.5, 149.9169.5-
3-Aminobenzoic acid115.5, 118.8, 122.0, 129.4, 131.9, 147.2168.9-

Table 3: IR Spectral Data Comparison (cm⁻¹)

CompoundN-H StretchC=O Stretch (Carboxylic Acid)C=O Stretch (Boc)C-O StretchAromatic C-H Stretch
This compound ~3350~1690~1730~1250, ~1160~3000-3100
3-((tert-butoxycarbonyl)amino)benzoic acid~3340~1695~1725~1240, ~1150~3000-3100
3,5-Diaminobenzoic acid3300-3500 (two bands)~1680-~1250~3000-3100
3-Aminobenzoic acid3300-3400 (two bands)~1685-~1245~3000-3100

Table 4: Mass Spectrometry Data Comparison (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 352 (M⁺)296 ([M-C₄H₈]⁺), 252 ([M-Boc]⁺), 196 ([M-Boc-C₄H₈]⁺), 152 ([M-2xBoc]⁺)
3-((tert-butoxycarbonyl)amino)benzoic acid237 (M⁺)181 ([M-C₄H₈]⁺), 137 ([M-Boc]⁺)
3,5-Diaminobenzoic acid152 (M⁺)135 ([M-OH]⁺), 107 ([M-COOH]⁺)
3-Aminobenzoic acid137 (M⁺)120 ([M-OH]⁺), 92 ([M-COOH]⁺)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate positive ions.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 500. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Workflow for Compound Identity Confirmation

The logical process for confirming the identity of this compound using spectral data is outlined in the following diagram.

G cluster_0 Initial Analysis cluster_1 Data Comparison and Verification cluster_2 Conclusion A Obtain Sample of This compound B Acquire 1H NMR, 13C NMR, FTIR, and Mass Spectra A->B C Compare Experimental Spectra with Database/Literature Values B->C D Analyze Key Spectral Features: - 1H NMR: Aromatic splitting, Boc peak integration - 13C NMR: Number of signals, Boc carbon shifts - FTIR: N-H, C=O (acid & Boc) stretches - MS: Molecular ion and fragmentation pattern C->D E Compare with Spectra of Structural Alternatives D->E F Confirm Identity of This compound E->F Data Match G Identity Not Confirmed: Re-evaluate Synthesis/Purification E->G Data Mismatch

Figure 1. Workflow for spectral identification.

Conclusion

The definitive identification of this compound is readily achievable through a multi-technique spectroscopic approach. The presence of two tert-butoxycarbonyl (Boc) protecting groups gives rise to distinct and quantifiable signals in both ¹H and ¹³C NMR spectra, most notably the large singlet integrating to 18 protons in the ¹H NMR and the characteristic carbonyl and quaternary carbon signals of the Boc group in the ¹³C NMR. Furthermore, the FTIR spectrum clearly distinguishes the carbamate C=O stretch from the carboxylic acid C=O stretch, and the mass spectrum provides a clear molecular ion peak and predictable fragmentation patterns corresponding to the loss of the Boc groups. By comparing these spectral fingerprints with those of its precursors and isomers, researchers can confidently confirm the identity and purity of their target compound, ensuring the reliability of their subsequent research and development activities.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid (CAS No. 133887-83-9), ensuring compliance with safety protocols and regulatory requirements.

Immediate Safety and Hazard Information

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P202: Do not handle until all safety precautions have been read and understood.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P262: Do not get in eyes, on skin, or on clothing.

Given these hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Step-by-Step Disposal Protocol

The following disposal procedures are based on best practices for similar chemical compounds and general guidelines for laboratory chemical waste management.

  • Waste Identification and Segregation:

    • Characterize the waste. Determine if the this compound waste is contaminated with other substances.

    • Segregate the waste into a designated, properly labeled container for solid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (133887-83-9) and the relevant hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • The primary and recommended method for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal company.[2][3][4]

    • Never dispose of this chemical down the drain or in the regular trash.[2][3]

    • All disposal activities must be in strict accordance with all applicable federal, state, and local regulations.[2][3] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[5][6][7][8]

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Quantitative Data

No specific quantitative data regarding disposal limits or environmental impact for this compound was found in the available resources. For similar compounds, the general principle is to minimize waste generation and prevent any release into the environment.

Data PointValue
Reportable Quantities (RQ)Not established for this specific compound
Toxicity Data (LD50/LC50)No specific data available

Experimental Protocols

No experimental protocols related to the disposal or environmental impact of this compound were cited in the reviewed safety documents. The disposal recommendations are based on the chemical's hazardous properties and standard chemical waste management practices.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound waste B Is the waste contaminated? A->B C Characterize contaminants B->C Yes D Place in a labeled, sealed, compatible waste container B->D No C->D E Store in designated hazardous waste area D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F G End: Waste properly disposed F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. The following procedures are based on best practices for handling solid chemicals with potential hazards, in the absence of a specific Safety Data Sheet (SDS) for this compound. A cautious approach is strongly advised.

I. Personal Protective Equipment (PPE)

The minimum PPE required when handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with appropriate gloves and other protective equipment based on the specific tasks.[1]

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GlassesMust have side shields and be ANSI Z87.1 compliant.[1][2]Protects against dust particles and accidental splashes.
Chemical GogglesRecommended when there is a higher risk of splash or aerosol generation.Provides a tighter seal around the eyes for enhanced protection.
Face ShieldTo be worn in addition to safety glasses or goggles.[1][3]Recommended for procedures with a significant splash hazard, such as when handling bulk quantities or solutions.[1]
Hand Protection GlovesNitrile gloves are a common and suitable choice for handling solid chemicals.[2][4]Protects skin from direct contact and potential irritation or allergic reactions. Given that related compounds can cause skin irritation, this is a critical precaution.[5]
Body Protection Lab CoatA full-length, flame-retardant lab coat is recommended.[6]Protects skin and personal clothing from spills and contamination.[3]
ApronA chemical-resistant apron can be worn over the lab coat.Provides an additional layer of protection, especially when working with larger quantities or solutions.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood, or if dust generation is likely.Protects against inhalation of fine particles that may cause respiratory irritation, a known hazard for similar compounds.[5]
Foot Protection Closed-toe ShoesSturdy, non-permeable shoes are required.Protects feet from spills and falling objects.[6]

II. Handling and Storage Procedures

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer:

    • Handle the solid compound in a well-ventilated area or a fume hood to avoid dust formation.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.

    • If possible, use a balance with a draft shield.

  • Dissolving:

    • When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Storage Plan:

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place. A recommended storage temperature is 2-8°C.[8]To maintain chemical stability.
Container Keep the container tightly sealed.To prevent contamination and exposure to air and moisture.
Location Store in a designated chemical storage cabinet away from incompatible materials.To prevent accidental reactions.

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to ensure environmental safety and regulatory compliance.

Waste StreamDisposal Procedure
Solid Waste - Collect all solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled hazardous waste container. - The container should be sealed and stored in a designated satellite accumulation area.
Liquid Waste (Solutions) - Collect all liquid waste containing the compound in a labeled hazardous waste container. - Do not dispose of solutions down the drain.[9]
Empty Containers - Rinse the container three times with a suitable solvent. - Collect the rinsate as hazardous liquid waste. - After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
Final Disposal - All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety checkpoints.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Hazards & Review SDS (if available) B Don Appropriate PPE A->B C Weigh Solid Compound B->C D Transfer & Dissolve C->D E Clean Work Area D->E H Segregate & Label Waste D->H F Doff PPE E->F G Wash Hands F->G I Store in Satellite Accumulation Area H->I

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.